2-Bromo-5-iodopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-iodopyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYJJKYNLWCQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905856-70-4 | |
| Record name | 2-bromo-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-iodopyrimidine: A Technical Guide to a Versatile Synthetic Building Block
Introduction: The Strategic Value of Orthogonal Halogen Reactivity
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are paramount. Among these, the pyrimidine core is a privileged structure, central to numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems. 2-Bromo-5-iodopyrimidine (CAS No. 905856-70-4) emerges as a particularly strategic building block.[1] Its value lies not merely in its pyrimidine core, but in the distinct electronic environments and reactivity of its two halogen substituents. The presence of a bromine atom at the C-2 position and an iodine atom at the C-5 position provides synthetic chemists with a tool for sequential, regioselective functionalization, enabling the controlled and efficient construction of complex molecular architectures.
This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for its application in drug discovery and beyond. We will explore the fundamental principles governing its reactivity and demonstrate how to leverage its unique structure to accelerate the development of novel chemical entities.
Core Physicochemical and Safety Data
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any research endeavor. The key physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 905856-70-4 | [1] |
| Molecular Formula | C₄H₂BrIN₂ | [1] |
| Molecular Weight | 284.88 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C=NC(=N1)Br)I | [1] |
| InChIKey | YBYJJKYNLWCQBW-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is an acutely toxic compound and must be handled with appropriate engineering controls and personal protective equipment (PPE). The Globally Harmonized System (GHS) classifications highlight several hazards.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
-
Precautionary Measures: Handling should be performed in a certified chemical fume hood. Mandatory PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid inhalation of dust and any direct skin or eye contact.
Synthesis of this compound
The synthesis of dihalogenated pyrimidines can be approached through various routes. While specific literature detailing the high-yield synthesis of this compound is not abundant, a plausible and effective strategy involves the selective electrophilic iodination of a 2-bromopyrimidine precursor. This approach leverages the electron-deficient nature of the pyrimidine ring, which directs electrophilic attack.
Proposed Synthetic Protocol: Electrophilic Iodination
This protocol is based on established methods for the C-5 iodination of pyrimidine systems. The C-5 position is the most electron-rich carbon on the pyrimidine ring and is thus the most susceptible to electrophilic aromatic substitution.
Workflow: Synthesis via Electrophilic Iodination
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-bromopyrimidine (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add the iodinating reagent system. A common and effective system is molecular iodine (I₂, 1.1 equiv.) combined with a silver salt such as silver nitrate (AgNO₃, 1.2 equiv.), which generates a highly electrophilic iodine species.
-
Reaction Execution: Stir the mixture at room temperature. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove silver salts. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench excess iodine) and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to afford pure this compound.
The Core Directive: Regioselective Reactivity
The synthetic power of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for aryl halides towards the initial, rate-determining oxidative addition step is C–I > C–Br > C–Cl . This principle is the cornerstone of its utility, allowing for the selective functionalization of the C-5 position while leaving the C-2 bromo group untouched for a potential second, distinct transformation.
Caption: The principle of regioselective coupling based on halogen reactivity.
This predictable chemoselectivity enables a modular approach to synthesis. One can first perform a Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reaction under mild conditions to install a desired group at the C-5 position. The resulting 2-bromo-5-substituted pyrimidine is itself a valuable intermediate that can then be subjected to a second coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system), to modify the C-2 position.
Key Synthetic Transformations: Field-Proven Protocols
The following protocols are self-validating systems designed for high-yield, selective functionalization of the C-5 position.
Protocol 1: Selective Sonogashira Coupling at C-5
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities that are versatile handles for further chemistry, including click reactions or cyclizations.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.06 equiv.).
-
Evacuate and Backfill: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 3-5 cycles.
-
Reagent Addition: Add a degassed solvent, such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.5 equiv.).
-
Substrate Addition: Add the terminal alkyne (1.2 equiv.) to the stirring mixture via syringe.
-
Reaction and Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 5-alkynyl-2-bromopyrimidine.
Protocol 2: Selective Suzuki-Miyaura Coupling at C-5
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C-C bonds, particularly for introducing aryl or heteroaryl groups.
Step-by-Step Methodology:
-
Reaction Setup: In a flask, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid or ester (1.2 equiv.), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst. For this selective transformation, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) is often sufficient.
-
Inert Atmosphere & Solvents: Purge the vessel with an inert gas. Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 5-aryl-2-bromopyrimidine.
Applications in Drug Discovery: A Scaffold for Innovation
While specific drugs containing the this compound scaffold are not prevalent, its potential is inferred from the widespread use of related dihalogenated heterocycles in medicinal chemistry. The pyrimidine core is a known hinge-binding motif for many protein kinases, making its derivatives prime candidates for kinase inhibitor development in oncology and immunology.
The ability to perform sequential, orthogonal couplings allows for the systematic exploration of chemical space around the pyrimidine core. For example:
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Fragment-Based Growth: A small fragment can be installed at the C-5 position via Suzuki coupling. The resulting compound can be tested for biological activity, and if it shows promise, the C-2 bromine can be used as a handle to "grow" the molecule and optimize its interaction with the biological target.
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Diversity-Oriented Synthesis: A common 5-substituted-2-bromopyrimidine intermediate can be synthesized on a large scale and then reacted with a diverse library of coupling partners at the C-2 position to rapidly generate a large number of analogues for high-throughput screening.
Important Distinction: Isomeric Confusion
It is critical for researchers to distinguish this compound from its isomer, 5-Bromo-2-iodopyrimidine (CAS 183438-24-6). The latter compound is more widely cited in the literature and is a key intermediate in the synthesis of the FDA-approved drug Macitentan, an endothelin receptor antagonist. In 5-Bromo-2-iodopyrimidine, the reactivity pattern is inverted: the C-2 iodo group is activated by the adjacent nitrogen atoms and is the more reactive site, with the C-5 bromo group being less reactive. Awareness of this isomeric difference is essential to ensure the correct reagent is selected for the desired synthetic outcome.
Conclusion
This compound represents a high-value tool for the advanced synthetic chemist. Its utility is defined by the predictable and exploitable difference in reactivity between its C-5 iodo and C-2 bromo substituents. By mastering the principles of regioselective cross-coupling, researchers can employ this reagent for the efficient, controlled, and modular synthesis of complex pyrimidine-containing molecules. This capability makes it an invaluable asset in the rational design of novel therapeutics, functional materials, and other high-value chemical entities.
References
2-Bromo-5-iodopyrimidine CAS number and structure
An In-Depth Technical Guide to 2-Bromo-5-iodopyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and propensity for selective functionalization make them powerful tools in the synthesis of complex molecular architectures. Among these, this compound stands out as a highly versatile and valuable intermediate. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity in key cross-coupling reactions, and its strategic application in pharmaceutical research.
Core Compound Identification and Properties
This compound is a dihalogenated pyrimidine characterized by the presence of a bromine atom at the C2 position and an iodine atom at the C5 position. This specific arrangement of halogens with differing reactivities is the cornerstone of its synthetic utility.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 905856-70-4 | [1] |
| Molecular Formula | C₄H₂BrIN₂ | [1] |
| Molecular Weight | 284.88 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C=NC(=N1)Br)I | [1] |
| InChIKey | YBYJJKYNLWCQBW-UHFFFAOYSA-N | [1] |
| Appearance | White to light yellow solid (Expected) | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM) |
Synthesis of this compound
While multiple synthetic routes to dihalogenated pyrimidines exist, a common and logical approach involves the sequential halogenation of a pyrimidine core or the transformation of existing halogenated precursors. A plausible and efficient synthesis of this compound can be conceptualized from commercially available 2-chloropyrimidine derivatives.
One established method for synthesizing a related isomer, 5-bromo-2-iodopyrimidine, involves the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which effectively replaces the chlorine with iodine.[2] A similar halogen exchange strategy can be employed for the target molecule. A patent for the preparation of 2-bromopyrimidines describes the effective conversion of 2-chloropyrimidines using hydrogen bromide in acetic acid.[3]
Proposed Synthetic Protocol (Halogen Exchange):
This protocol is a representative methodology based on established chemical transformations for analogous structures.
-
Step 1: Synthesis of 2-Bromo-5-chloropyrimidine from 2,5-Dichloropyrimidine
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To a solution of 2,5-dichloropyrimidine (1.0 eq) in a suitable acidic solvent such as glacial acetic acid, add a solution of hydrogen bromide (30-33% in acetic acid, ~2.0-3.0 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS) to observe the selective replacement of one chlorine atom.
-
Upon completion, pour the reaction mixture onto ice water to precipitate the product.
-
Neutralize the solution carefully with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-chloropyrimidine.
-
-
Step 2: Synthesis of this compound
-
Suspend the crude 2-bromo-5-chloropyrimidine (1.0 eq) and sodium iodide (1.5-2.0 eq) in a solvent such as chloroform or acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydroiodic acid (57 wt. %, ~1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Upon completion, pour the mixture into a biphasic solution of ice water and a reducing agent (e.g., sodium thiosulfate solution) to quench unreacted iodine, followed by neutralization with a base (e.g., 10N NaOH).
-
Extract the aqueous layer with chloroform or dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Br bond. This reactivity hierarchy (I > Br > Cl > F) allows for highly regioselective, sequential functionalization of the pyrimidine ring.[4][5]
Caption: General workflow for sequential, regioselective cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction can be tuned to selectively form a bond at the C5 position.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the more reactive C-I bond to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the C5-arylated product, regenerating the Pd(0) catalyst.
Representative Protocol: Selective C5-Arylation
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[6]
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[6] Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the 2-bromo-5-arylpyrimidine product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is exceptionally useful for introducing alkynyl moieties, which are prevalent in many bioactive molecules and can serve as handles for further transformations.
Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-I bond occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the 5-alkynylpyrimidine.[9][10]
Representative Protocol: Selective C5-Alkynylation
-
Reaction Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), and a copper(I) salt such as copper(I) iodide (CuI) (5-10 mol%) in an anhydrous amine solvent like triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to yield the desired 2-bromo-5-alkynylpyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[11][12] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[13] After initial functionalization at the C5 position, the less reactive C-Br bond at the C2 position can undergo Buchwald-Hartwig amination under more forcing conditions.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol: C2-Amination of a 5-Substituted-2-bromopyrimidine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the 5-substituted-2-bromopyrimidine starting material (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq), and the palladium catalyst system. A common system is Pd₂(dba)₃ (1-2 mol%) with a specialized phosphine ligand like XPhos or RuPhos (2-4 mol%).
-
Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to a higher temperature (typically 100-120 °C). Stir until the reaction is complete as determined by LC-MS analysis.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water or saturated ammonium chloride solution.
-
Purification: Separate the layers and extract the aqueous phase. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Safety and Handling
Dihalogenated pyrimidines and pyridines require careful handling due to their potential toxicity.
-
Hazard Classification: Compounds like 2-bromo-5-iodopyridine are classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[16] Similar hazards should be assumed for this compound.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17][18]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and direct light.[18][19]
Conclusion
This compound is a powerful and strategic building block for researchers in drug discovery and organic synthesis. Its well-defined regioselectivity, enabled by the differential reactivity of the C-I and C-Br bonds, allows for the controlled and sequential introduction of diverse functionalities. By mastering its application in cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, chemists can efficiently construct complex, novel molecules, thereby accelerating the development of next-generation therapeutics. Adherence to strict safety protocols is paramount when handling this reactive and potentially hazardous intermediate.
References
- 1. This compound | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. name-reaction.com [name-reaction.com]
- 16. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]
- 17. 5-ブロモ-2-ヨードピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. Page loading... [guidechem.com]
A Comprehensive Technical Guide to 2-Bromo-5-iodopyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth exploration of 2-Bromo-5-iodopyrimidine, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core physicochemical properties, provides validated synthetic protocols, details its strategic application in pharmaceutical synthesis, and outlines robust analytical methodologies for its characterization.
Introduction: The Strategic Importance of this compound
This compound is a dihalogenated pyrimidine derivative that has garnered significant attention in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring two distinct halogen atoms on the pyrimidine core, offers a unique platform for selective and sequential functionalization. The differential reactivity of the C-Br and C-I bonds under various reaction conditions, most notably in palladium-catalyzed cross-coupling reactions, allows for the controlled and directional synthesis of complex molecular architectures.[1] This attribute makes it an invaluable intermediate in the construction of pharmacologically active molecules. A prime example of its significance is its role as a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[2]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling, storage, and application in synthesis. The key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂BrIN₂ | [3][4] |
| Molecular Weight | 284.88 g/mol | [3][4] |
| CAS Number | 183438-24-6 | [4] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 99-103 °C | [4] |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C4H2BrIN2/c5-4-7-1-3(6)2-8-4/h1-2H | [3] |
| SMILES | Brc1cnc(I)nc1 | [4] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved through a halogen exchange reaction, starting from the more readily available 5-bromo-2-chloropyrimidine. This protocol is favored for its high yield and operational simplicity.
Reaction Principle and Causality
The conversion of 5-bromo-2-chloropyrimidine to this compound relies on the Finkelstein reaction, a classic SNAr (Nucleophilic Aromatic Substitution) reaction. The iodide ion, typically from sodium iodide, acts as a potent nucleophile, displacing the chloride at the C2 position of the pyrimidine ring. The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. The use of hydroiodic acid serves to facilitate the reaction, likely by protonating a ring nitrogen, further increasing the electrophilicity of the carbon bearing the chlorine atom. The reaction is driven to completion by the precipitation of sodium chloride in the organic solvent, according to Le Chatelier's principle.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[5]
Materials:
-
5-Bromo-2-chloropyrimidine
-
Sodium iodide (NaI)
-
Hydroiodic acid (HI, 57 wt%)
-
Chloroform (CHCl₃)
-
10 N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 5-bromo-2-chloropyrimidine (1.0 eq) and sodium iodide (1.7 eq) in chloroform.
-
Initiation: Cool the suspension to 0 °C using an ice bath. Slowly add hydroiodic acid (0.85 eq) dropwise to the stirred mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Pour the reaction mixture into a beaker containing a mixture of ice water and 10 N sodium hydroxide solution. Add chloroform and stir for 10 minutes to neutralize the excess acid and dissolve the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with chloroform.
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a pale yellow solid. The product can be further purified by recrystallization if necessary.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Cornerstone for Complex Syntheses
The unique reactivity profile of this compound makes it a highly valuable intermediate for the synthesis of complex pharmaceutical compounds.
Selective Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective cross-coupling reactions, such as Suzuki and Sonogashira couplings, to be performed at the 2-position, leaving the 5-bromo substituent intact for subsequent transformations.[1] This sequential functionalization strategy is a powerful tool for building molecular complexity in a controlled manner.
Case Study: Synthesis of Macitentan
This compound is a key building block in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist.[6] In the synthetic route to Macitentan, the 2-position of a derivative of this compound is involved in forming an ether linkage, while the 5-position is ultimately part of a biaryl system, highlighting the strategic importance of this dihalogenated intermediate.
Analytical Characterization: Ensuring Purity and Identity
Robust analytical characterization is crucial to confirm the identity and purity of this compound, ensuring its suitability for downstream applications.
Chromatographic Methods: Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for monitoring reaction progress.
Exemplary HPLC Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.
Spectroscopic Methods: Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound.
-
¹H NMR (300 MHz, CDCl₃): The expected spectrum would show two singlets in the aromatic region, corresponding to the two protons on the pyrimidine ring. A reported spectrum shows a singlet at δ 8.54 ppm (2H).[5]
-
¹³C NMR: The spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected Mass: The monoisotopic mass is 283.84461 Da.[3]
-
Expected Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern with peaks at m/z and m/z+2 in an approximate 1:1 ratio for the molecular ion will be observed. A reported ESI+ mass spectrum shows M = 284.8.[5]
Caption: Logical workflow for the analytical characterization of this compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and strategically important building block in organic synthesis, particularly for the development of pharmaceuticals. Its well-defined physicochemical properties, coupled with reliable synthetic protocols and the ability to undergo selective functionalization, make it an indispensable tool for medicinal chemists. A comprehensive understanding of its synthesis, characterization, and reactivity is key to leveraging its full potential in the discovery and development of new medicines.
References
- 1. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-ブロモ-2-ヨードピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Bromo-2-iodopyrimidine CAS#: 183438-24-6 [m.chemicalbook.com]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-5-iodopyrimidine reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-iodopyrimidine
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic building block in modern organic synthesis. We delve into the fundamental principles governing its reactivity, with a primary focus on the pronounced regioselectivity observed in palladium-catalyzed cross-coupling reactions. This document elucidates the stability, handling, and key physicochemical properties of the compound. Detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings are presented, accompanied by mechanistic insights and workflow visualizations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile dihalogenated pyrimidine.
Introduction: The Strategic Value of this compound
This compound is a halogenated heterocyclic compound that has emerged as a strategically important intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its value lies in the differential reactivity of its two carbon-halogen bonds. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize the C2 and C5 positions in a controlled, sequential manner opens avenues for the rapid construction of molecular diversity and the synthesis of highly tailored target compounds.[3] This guide will explore the chemical principles that enable this selectivity and provide practical methodologies for its application.
Physicochemical Properties and Stability
This compound is a solid at room temperature, typically appearing as a white to light yellow powder.[1] Understanding its physical properties and stability is crucial for its effective use and storage in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂BrIN₂ | [1][2][4] |
| Molecular Weight | 284.88 g/mol | [1][4] |
| Appearance | White to light yellow powder/solid | [1][5] |
| Melting Point | 99-103 °C | [1][5] |
| CAS Number | 183438-24-6 | [1][2] |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound. The compound is known to be light-sensitive.[6] Therefore, it should be stored in a tightly sealed, opaque container to prevent photodegradation. For long-term stability, it is recommended to store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]
The Cornerstone of Reactivity: Regioselectivity
The synthetic utility of this compound is dominated by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions. The established order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br >> C–Cl.[7][8][9] This hierarchy is primarily governed by the carbon-halogen bond dissociation energy; the C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and subsequent reaction.[10]
This inherent reactivity difference allows for highly regioselective functionalization at the C5 position (the site of the iodine atom) under mild conditions, while leaving the more robust C-Br bond at the C2 position intact for subsequent transformations. This two-step functionalization capability is the molecule's most powerful feature.
Key Synthetic Transformations
The selective reactivity of this compound makes it an ideal substrate for sequential palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex, polysubstituted pyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and a boronic acid or ester, is a cornerstone of modern synthesis.[11][12] With this compound, this reaction proceeds with high selectivity at the C5 position.
Table 2: Typical Conditions for Selective Suzuki Coupling at C5
| Component | Example Reagent(s) | Molar Ratio (vs. Substrate) | Role |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.02 - 0.05 (2-5 mol%) | Facilitates oxidative addition and reductive elimination |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 | Source of the new aryl group |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane, Toluene, DMF | - | Solubilizes reagents and facilitates reaction |
| Temperature | 80 - 110 °C | - | Provides energy to overcome activation barriers |
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[10]
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[8]
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-bromo-5-arylpyrimidine product.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[13][14] This reaction is co-catalyzed by palladium and copper(I) salts.[3] Similar to the Suzuki coupling, the reaction with this compound occurs selectively at the C5-iodide position.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine, 2.5 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-alkynylpyrimidine.
Safe Handling and Toxicology
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] It can cause skin and serious eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[6][15] For eye contact, rinse cautiously with water for several minutes.[6][15] If inhaled, move the person to fresh air.[6][15] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[2][6]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility is fundamentally rooted in the predictable regioselectivity afforded by the differential reactivity of its carbon-iodine and carbon-bromine bonds. This feature allows for the reliable and selective functionalization at the C5 position via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, while preserving the C2-bromo position for further synthetic elaboration. By understanding the principles of its reactivity and adhering to the established protocols and safety measures outlined in this guide, researchers can effectively harness the synthetic power of this important intermediate to advance projects in drug discovery and materials science.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]
Spectroscopic Characterization of 2-Bromo-5-iodopyrimidine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-iodopyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. The protocols described herein represent standard methodologies for acquiring such data, ensuring reproducibility and scientific rigor.
Introduction to this compound
This compound (C₄H₂BrIN₂) is a disubstituted pyrimidine carrying two different halogen atoms at positions 2 and 5.[1][2] This substitution pattern offers distinct reactivity profiles for each halogen, making it a versatile intermediate for sequential cross-coupling reactions.[3] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any synthetic application. This guide serves as a reference for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, as direct experimental data for this compound was not available in the referenced literature.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The electronegative nitrogen atoms and the halogen substituents will significantly deshield these protons, shifting them downfield.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.90 | s | - | H-4 |
| ~8.75 | s | - | H-6 |
Causality of Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for routine ¹H NMR of small organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak.[4][5]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the free induction decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is predicted to display four signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the heavy atom effect of the halogens.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-4 |
| ~158 | C-6 |
| ~155 | C-2 |
| ~95 | C-5 |
Causality of Experimental Choices:
-
Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in single sharp lines for each carbon atom.
-
Solvent: As with ¹H NMR, CDCl₃ is a suitable solvent.[4][5] The triplet centered at 77.16 ppm from the deuterium-carbon coupling serves as a convenient internal reference.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Acquire the spectrum on a spectrometer operating at a ¹³C frequency of 100 MHz or higher.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds are typically used.
-
Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the FID with a line broadening of 1-2 Hz.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
Disclaimer: The following IR data are predicted based on characteristic vibrational frequencies of similar aromatic and halogenated heterocyclic compounds.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretching (aromatic) | Weak |
| 1600-1550 | C=N and C=C stretching (pyrimidine ring) | Medium |
| 1450-1350 | C=C and C=N stretching (pyrimidine ring) | Strong |
| 1200-1000 | C-H in-plane bending | Medium |
| ~850 | C-H out-of-plane bending | Strong |
| ~1050 | C-Br stretching | Medium |
| ~950 | C-I stretching | Medium |
Causality of Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining IR spectra of solid samples with minimal sample preparation.
Experimental Protocol: IR Spectroscopy (ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Disclaimer: The following mass spectrometry data are predicted based on the isotopic abundances of bromine and the expected fragmentation patterns of halogenated pyrimidines.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data:
| m/z | Ion | Relative Abundance (%) |
| 284/286 | [M]⁺ (Molecular ion) | High |
| 205 | [M - Br]⁺ | Moderate |
| 157/159 | [M - I]⁺ | Moderate |
| 79 | [C₄H₂N₂]⁺ | Low |
Causality of Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile, and thermally stable organic molecules. It typically produces a clear molecular ion and a rich fragmentation pattern that can be used for structural elucidation.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detect the ions and record the mass-to-charge ratio (m/z) and their relative abundances.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Caption: Predicted Fragmentation Pathway of this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide, while predicted, provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for the unambiguous identification and purity assessment of this important synthetic intermediate. The provided protocols are based on standard, validated methods in analytical chemistry, ensuring that researchers can confidently apply these techniques in their own laboratories.
References
- 1. This compound | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H2BrIN2) [pubchemlite.lcsb.uni.lu]
- 3. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 5-Bromo-2-iodopyrimidine CAS#: 183438-24-6 [chemicalbook.com]
- 5. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Key Chemical Reactions of 2-Bromo-5-iodopyrimidine
Abstract
2-Bromo-5-iodopyrimidine stands as a cornerstone heterocyclic building block for synthetic and medicinal chemists. Its utility is anchored in the differential reactivity of its two halogen atoms, enabling highly regioselective, sequential functionalization. The carbon-iodine bond at the 5-position is markedly more reactive toward palladium-catalyzed cross-coupling and metal-halogen exchange than the carbon-bromine bond at the 2-position. This guide provides an in-depth exploration of the principal reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. By elucidating the mechanistic underpinnings, providing field-tested experimental protocols, and showcasing strategic applications, this document serves as a technical resource for researchers in drug discovery and materials science aiming to leverage this versatile intermediate for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of Dihalogenated Pyrimidines
The pyrimidine nucleus is a privileged scaffold, integral to the structure of nucleic acids and a vast array of therapeutic agents and functional materials.[1][2] The strategic introduction of halogen atoms onto this ring system provides synthetic chemists with powerful handles for molecular elaboration via cross-coupling chemistry. This compound (C₄H₂BrIN₂) is a particularly valuable intermediate due to the distinct electronic environments of its C-Br and C-I bonds.[3][4]
The greater polarizability and lower bond strength of the C-I bond compared to the C-Br bond render it significantly more susceptible to oxidative addition to a low-valent palladium(0) catalyst.[5] This reactivity differential is the lynchpin of its synthetic utility, allowing for selective functionalization at the C-5 position while preserving the C-2 bromine for subsequent transformations. This inherent regioselectivity provides an efficient and controlled pathway for the convergent synthesis of highly substituted pyrimidines, a critical advantage in multi-step synthetic campaigns.[[“]][7]
| Property | Value |
| Molecular Formula | C₄H₂BrIN₂ |
| Molecular Weight | 284.88 g/mol |
| Appearance | White to light yellow powder[4] |
| Melting Point | 99-103 °C[4] |
| Key Feature | Differential reactivity of C-I (position 5) and C-Br (position 2) bonds |
Synthesis of this compound
The preparation of this compound is not a trivial one-step process but is achievable through established heterocyclic chemistry transformations. While a direct, one-pot synthesis from simple precursors is not widely reported, a logical and commonly employed strategy involves the halogenation of a pre-existing pyrimidine core. One such approach begins with the conversion of 5-bromo-2-chloropyrimidine.
Protocol 2.1: Synthesis via Halogen Exchange
This protocol describes the synthesis of 5-bromo-2-iodopyrimidine, a closely related isomer that illustrates the principles of halogen exchange. The synthesis of the title compound, this compound, would follow analogous logic, typically starting from 2-bromopyrimidine and employing a regioselective iodination step.
-
Charge Reactor: To a suspension of 5-bromo-2-chloro-pyrimidine (1.0 eq) and sodium iodide (1.7 eq) in a suitable solvent such as chloroform or acetonitrile, add hydroiodic acid (0.85 eq) at 0°C.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 20-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a biphasic solution of ice water and a strong base (e.g., 10N NaOH) to neutralize the acid and quench the reaction.[8]
-
Extraction: Add an organic solvent like chloroform or dichloromethane and stir. Separate the organic phase, and extract the aqueous layer multiple times with the organic solvent.[8]
-
Purification: Combine the organic phases, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford the final product as a pale yellow solid.[8]
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-5 Functionalization
The selective reaction at the C-5 iodo position is the most prominent feature of this compound's reactivity profile. This allows for the introduction of a wide array of carbon and nitrogen substituents through palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron species.[9][10] In the context of this compound, it provides a direct route to 5-aryl- or 5-vinyl-2-bromopyrimidines.
Causality: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the weaker C-I bond, which has a lower activation energy barrier than insertion into the C-Br bond.[11] The subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination complete the catalytic cycle.[9][12]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle
-
Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or Na₂CO₃ (2.0-3.0 eq).[13] Purge the vessel with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DME, or toluene, and water.[13]
-
Heating: Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to obtain the 2-bromo-5-arylpyrimidine product.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₃PO₄ | Dioxane/H₂O | 90 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | ~92 |
| 3-Furanylboronic acid | Pd(PPh₃)₄ (3%) | K₃PO₄ | Dioxane/H₂O | 90 | ~88[11] |
| 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2%) | K₂CO₃ | DME/H₂O | 100 | ~90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[14] This reaction is exceptionally useful for constructing arylalkyne structures, which are valuable precursors and pharmacophores. The reaction employs a dual catalytic system of palladium and copper(I).[15]
Causality: The palladium cycle mirrors that of the Suzuki coupling, beginning with oxidative addition at the C-I bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center before reductive elimination yields the product.[14][16]
-
Inert Atmosphere: In a flask under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent like THF or DMF.[17]
-
Reagent Addition: Add an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent in some cases. Then, add the terminal alkyne (1.1-1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature to 50°C for 2-16 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude product via column chromatography to isolate the 2-bromo-5-alkynylpyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[18] It allows for the coupling of primary or secondary amines at the C-5 position of this compound.
Causality: This reaction requires a palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃).[19] The catalytic cycle involves oxidative addition of Pd(0) into the C-I bond, coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[20][21]
Caption: Fig. 2: General Workflow for Buchwald-Hartwig Amination
-
Inert Atmosphere: Charge an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4-2.0 eq). Evacuate and backfill the flask with argon or nitrogen.
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.1-1.3 eq), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture to 80-110°C, stirring vigorously. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.
Metal-Halogen Exchange: A Gateway to C-5 Nucleophiles
Metal-halogen exchange offers a powerful, palladium-free alternative for functionalizing the C-5 position.[22] This reaction uses an organolithium reagent to swap the iodine atom for a lithium atom, transforming the electrophilic C-5 carbon into a potent nucleophile.
Causality: The exchange is driven by the formation of a more stable organolithium species. The reaction rate follows the trend I > Br > Cl, making the C-5 iodo group highly susceptible to exchange while leaving the C-2 bromo group untouched.[23] The reaction must be performed at cryogenic temperatures (typically -78°C or lower) to prevent the highly reactive organolithium intermediate from undergoing side reactions, such as attacking the pyrimidine ring or another molecule of the starting material.[24][25] The resulting 2-bromo-5-lithiopyrimidine is not isolated but is immediately trapped in situ with an electrophile.
Caption: Fig. 3: Metal-Halogen Exchange and Electrophilic Trapping
Protocol 4.1: Lithiation and In Situ Electrophilic Quench
-
Setup: To an oven-dried, three-neck flask under a positive pressure of argon, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.0-1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78°C for 30-60 minutes.
-
Electrophilic Trap: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or DMF, 1.2-1.5 eq) in anhydrous THF dropwise to the reaction mixture at -78°C.
-
Quench & Work-up: After stirring for 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion: A Platform for Sequential Derivatization
The true synthetic power of this compound is realized in sequential reaction strategies. The highly reliable regioselectivity allows for the initial functionalization at the C-5 position via Suzuki, Sonogashira, or metal-halogen exchange, followed by a second, distinct transformation at the remaining C-2 bromo position. This enables the rapid and efficient construction of diverse libraries of di-substituted pyrimidines from a single, common intermediate, accelerating discovery programs in both medicinal chemistry and materials science. The predictable and robust nature of these reactions makes this compound an indispensable tool for the modern synthetic chemist.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. consensus.app [consensus.app]
- 7. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. name-reaction.com [name-reaction.com]
- 22. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Page loading... [wap.guidechem.com]
- 25. joss.tcnj.edu [joss.tcnj.edu]
Strategic Applications of 2-Bromo-5-iodopyrimidine in Modern Organic Synthesis
An In-depth Technical Guide:
Introduction: The Strategic Advantage of Orthogonal Halogenation
In the landscape of heterocyclic chemistry, pyrimidines are a cornerstone, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of substituted pyrimidines, 2-Bromo-5-iodopyrimidine (CAS No. 905856-70-4) emerges as a particularly powerful and versatile building block for the discerning synthetic chemist.[1] Its utility does not simply lie in the pyrimidine core, but in the strategic placement of two different halogen atoms—bromine and iodine—at the 2- and 5-positions, respectively.
This dihalogenation pattern provides a platform for programmed, regioselective synthesis. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for the sequential introduction of distinct molecular fragments. This "orthogonal reactivity" is the key to constructing complex, highly functionalized pyrimidine derivatives in a controlled and efficient manner, minimizing the need for cumbersome protection-deprotection strategies. This guide will explore the mechanistic underpinnings of this selectivity and demonstrate its application in the synthesis of high-value compounds, particularly in the realms of medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 905856-70-4 | [1] |
| Molecular Formula | C₄H₂BrIN₂ | [1] |
| Molecular Weight | 284.88 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Appearance | White to light yellow powder (typical) | [2] |
| General Hazard Profile | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. | [1][3] |
Table 1: Physicochemical Properties of this compound. Data for the related isomer 5-Bromo-2-iodopyrimidine is also referenced for physical appearance.
Part 1: The Principle of Sequential Cross-Coupling
The foundational principle governing the use of this compound is the differential reactivity of its halogen substituents in the key step of palladium-catalyzed cross-coupling reactions: oxidative addition. The general order of reactivity for halogens is I > Br > Cl.[4] This is because the C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition to a Pd(0) catalyst.
This reactivity gap allows a chemist to selectively functionalize the 5-position (iodo) under milder conditions, leaving the 2-position (bromo) untouched for a subsequent, more forcing reaction. This two-step, one-pot or sequential approach is a powerful tool for convergent synthesis.[[“]][6][7]
Caption: Sequential functionalization workflow for this compound.
This strategic approach is applicable to a wide range of palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: For forming C(sp²)-C(sp²) bonds with aryl, heteroaryl, or vinyl boronic acids.[4]
-
Sonogashira Coupling: For forming C(sp²)-C(sp) bonds with terminal alkynes.[3][8][9]
-
Buchwald-Hartwig Amination: For forming C(sp²)-N bonds with primary or secondary amines.[10][11][12]
-
Stille Coupling: For forming C-C bonds with organostannane reagents.[13][14][15]
Part 2: Applications in Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases. This compound serves as an ideal starting point for building libraries of novel, drug-like molecules.
Crafting Kinase Inhibitors
Protein kinases are critical targets in oncology, and many approved kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site.[16] The ability to install different substituents at the C2 and C5 positions of the pyrimidine ring is crucial for tuning potency, selectivity, and pharmacokinetic properties. Bromo-pyrimidine analogs have been successfully designed as potent Bcr/Abl and other tyrosine kinase inhibitors.[17][18]
A common synthetic strategy involves introducing a key pharmacophore at the more reactive C5 position, followed by the installation of a solubilizing or secondary binding group at the C2 position.
Caption: A representative two-step synthesis of a kinase inhibitor scaffold.
Protocol 1: Exemplary Synthesis of a 2-Amino-5-Aryl-Pyrimidine Scaffold
This protocol describes a two-step sequence: a selective Suzuki-Miyaura coupling at the C5-iodo position, followed by a Buchwald-Hartwig amination at the C2-bromo position.
Principle: The C-I bond's higher reactivity allows for a Suzuki coupling under standard conditions that do not activate the C-Br bond. The subsequent C-N bond formation requires a more robust catalyst system and stronger base, typical for Buchwald-Hartwig amination of less reactive aryl bromides.[4][11]
Step A: Selective Suzuki-Miyaura Coupling
-
Reagents & Equipment: this compound, arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (3 mol%), 2M aqueous Na₂CO₃ (3 eq.), 1,4-dioxane, round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and the degassed Na₂CO₃ solution.
-
Heat the mixture to 85 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (2-bromo-5-arylpyrimidine) by column chromatography.
-
Step B: Buchwald-Hartwig Amination
-
Reagents & Equipment: 2-bromo-5-arylpyrimidine (from Step A), desired amine (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), sodium tert-butoxide (NaOtBu, 1.4 eq.), toluene, sealed tube or reflux setup.
-
Procedure:
-
To a dry sealed tube, add the 2-bromo-5-arylpyrimidine, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous, degassed toluene followed by the amine.
-
Seal the tube and heat to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
-
Precursors for Antiviral Agents
Halogenated pyrimidines are foundational to many antiviral drugs, including the potent anti-herpes agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU).[19][20] The development of novel antiviral agents often relies on the synthesis of new pyrimidine derivatives.[21] this compound offers a platform to create C5-alkenylated or C5-alkynylated pyrimidines, which can then be further elaborated or coupled to sugar moieties to form nucleoside analogues. A Sonogashira coupling, for example, could install an alkyne at the C5 position, a common precursor for further functionalization.[22]
Part 3: Applications in Materials Science
The synthesis of advanced organic materials for electronics, such as organic light-emitting diodes (OLEDs), often requires the construction of extended, well-defined π-conjugated systems.[23] The rigid pyrimidine core can act as an electron-deficient building block in such materials. Sequential cross-coupling reactions on this compound provide a precise method to construct these conjugated molecules. For instance, two different aromatic or heteroaromatic groups can be sequentially coupled via Suzuki reactions to build a defined donor-acceptor structure.
Protocol 2: Regioselective Sonogashira Coupling at the C5-Position
Principle: This reaction exploits the high reactivity of the C-I bond for a Sonogashira coupling under conditions mild enough to preserve the C-Br bond. The use of a copper(I) co-catalyst is typical.[9][24]
-
Reagents & Equipment: this compound (1.0 eq.), terminal alkyne (1.1 eq.), Pd(PPh₃)₄ (2 mol%), Copper(I) iodide (CuI, 4 mol%), triethylamine (TEA) or diisopropylamine (DIPA), THF or DMF, inert atmosphere setup.
-
Procedure:
-
To a dry flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with inert gas.
-
Add anhydrous solvent (THF or DMF) and the amine base (TEA or DIPA). The solution should be degassed.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature (or warm gently to 40-50 °C if needed) for 2-8 hours, monitoring by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the resulting 2-bromo-5-alkynylpyrimidine by column chromatography.
-
| Reaction Type | Position Targeted | Typical Conditions | Functionality Introduced |
| Sonogashira Coupling | C5 (Iodo) | Pd(PPh₃)₄, CuI, Amine base, RT-50°C | Alkyne (C≡C-R) |
| Suzuki Coupling | C5 (Iodo) | Pd(PPh₃)₄, aq. Base (Na₂CO₃), 80-90°C | Aryl/Vinyl (Ar) |
| Stille Coupling | C5 (Iodo) | Pd(PPh₃)₄, LiCl, THF, 60°C | Aryl/Vinyl/Alkyl |
| Buchwald-Hartwig Amination | C2 (Bromo) | Pd₂(dba)₃, Biarylphosphine ligand, NaOtBu, 100-110°C | Amine (-NR₁R₂) |
| Suzuki Coupling | C2 (Bromo) | Pd(dppf)Cl₂, K₃PO₄, 100°C | Aryl/Vinyl (Ar) |
Table 2: Summary of Selective Cross-Coupling Strategies.
Conclusion
This compound is a pre-activated and orthogonally functionalized building block that offers a significant strategic advantage in organic synthesis. Its predictable, stepwise reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and controlled assembly of complex 2,5-disubstituted pyrimidines. This capability is of paramount importance in the discovery and development of new kinase inhibitors, antiviral agents, and other bioactive molecules, as well as in the rational design of novel organic materials. By mastering the selective chemistry of this reagent, researchers can accelerate their synthetic campaigns and more rapidly access novel chemical matter with high potential for impact.
References
- 1. This compound | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. consensus.app [consensus.app]
- 6. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antiviral properties of (Z)-5-(2-bromovinyl)-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 2-Bromo-5-iodopyrimidine: Physicochemical Properties and Solubility Profile
Introduction
2-Bromo-5-iodopyrimidine is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its di-halogenated pyrimidine core, featuring both a bromine and an iodine atom at distinct positions, offers orthogonal reactivity. This allows for selective, stepwise functionalization through various cross-coupling reactions, making it a versatile scaffold for the synthesis of complex molecular architectures. Understanding the fundamental physicochemical properties of this reagent, especially its physical appearance and solubility, is paramount for its effective handling, storage, and application in experimental workflows. This guide provides a detailed examination of these characteristics, supported by established scientific principles and methodologies for their determination.
Physicochemical Characteristics
The intrinsic properties of this compound dictate its behavior in a laboratory setting. While experimental data for this specific isomer is not widely published, we can infer its characteristics from computed data and by comparison with its close structural isomers and analogues.
The key identifiers and computed properties for this compound are summarized below.[1] It is crucial for researchers to distinguish this compound from its isomers, such as 5-Bromo-2-iodopyrimidine (CAS 183438-24-6)[2][3] and its pyridine analogue, 2-Bromo-5-iodopyridine (CAS 73290-22-9)[4][5], as their properties differ.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Bromo-2-iodopyrimidine (Isomer) | 2-Bromo-5-iodopyridine (Analogue) |
| Molecular Formula | C₄H₂BrIN₂[1] | C₄H₂BrIN₂[2] | C₅H₃BrIN[4][5][6] |
| Molecular Weight | 284.88 g/mol [1] | 284.88 g/mol [2] | 283.89 g/mol [4][5][6] |
| Appearance | Inferred: Crystalline solid | White to light yellow powder[3] | White to off-white crystalline solid[7] |
| Melting Point (°C) | Data not available | 99 - 103[2] | 121 - 123[4][6][8][9] |
| CAS Number | 905856-70-4[1] | 183438-24-6[2] | 73290-22-9[4][5] |
Solubility Profile
The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. The principle of "like dissolves like" provides a foundational framework for predicting solubility: a solute will dissolve best in a solvent of similar polarity.[10]
Qualitative Solubility Analysis
Based on its molecular structure, this compound is a polar molecule due to the presence of electronegative nitrogen, bromine, and iodine atoms. However, it lacks hydrogen bond-donating protons. This structure suggests the following solubility trends:
-
Poorly Soluble in Water: The molecule's large halogen atoms and hydrocarbon-like ring structure dominate its character, making it relatively nonpolar and hydrophobic. Its inability to donate hydrogen bonds further limits its interaction with water's strong hydrogen-bonding network.
-
Soluble in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are expected to be effective. These solvents have strong dipole moments that can interact with the polar regions of the pyrimidine ring but do not have the high-energy hydrogen-bonding network of water, making it easier for the solute to be solvated. For the related compound 2-Bromo-5-iodopyridine, good solubility in DMSO and DMF has been reported.[4]
-
Moderately Soluble in Polar Protic Solvents: Solvents such as ethanol and methanol may dissolve the compound to some extent. While the compound cannot donate hydrogen bonds, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The related pyridine analogue is known to be soluble in methanol and ethanol.[4]
-
Sparingly Soluble in Nonpolar Solvents: Solvents like hexanes and toluene are unlikely to be effective, as they lack the polarity to overcome the crystal lattice energy of the solid compound.
Quantitative Solubility Data
Table 2: Expected and Reported Solubility
| Solvent Class | Example Solvent | Expected Solubility of this compound | Reported Solubility of Analogues |
| Polar Protic | Water | Poor | Poor for 2-Bromo-5-iodopyridine[4] |
| Polar Protic | Ethanol, Methanol | Moderate | Soluble for 2-Bromo-5-iodopyridine[4] |
| Polar Aprotic | DMSO, DMF | Good | Good for 2-Bromo-5-iodopyridine[4]; 100 mg/mL in DMSO[11] |
| Nonpolar | Hexane, Toluene | Poor | Data not available |
Experimental Protocol for Solubility Determination
To obtain precise, thermodynamically valid solubility data, a rigorous experimental protocol must be followed. The "excess solid" method, recommended by IUPAC, involves equilibrating an excess of the solid solute with the solvent and then measuring the concentration of the resulting saturated solution.[12][13]
Step-by-Step Methodology
-
System Preparation: Accurately weigh an excess amount of this compound (e.g., 50-100 mg) and place it into a sealed, screw-cap vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial. The goal is to create a heterogeneous slurry where undissolved solid is clearly visible.
-
Equilibration:
-
Place the vial in a temperature-controlled environment (e.g., a shaker bath or stirring block set to 25 °C).
-
Agitate the mixture vigorously for a prolonged period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[13] The time required may vary and should be determined empirically by taking measurements at different time points (e.g., 24, 36, 48 hours) until the concentration in solution remains constant.
-
-
Phase Separation:
-
Allow the slurry to settle for a short period (e.g., 30 minutes) at the same constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.[13] This step is critical to avoid artificially high results.
-
-
Analysis of Saturated Solution:
-
Immediately dilute the filtered supernatant with a known volume of an appropriate solvent to prevent precipitation.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mmol/L.
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[1] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Statements:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[11][14]
Conclusion
This compound is a solid, likely crystalline, compound with poor aqueous solubility but good predicted solubility in polar aprotic solvents such as DMSO. While specific experimental data for this isomer remains sparse, a robust understanding of its properties can be established through analysis of its molecular structure and comparison with related compounds. For applications requiring precise concentration control, the experimental determination of its solubility via the excess solid equilibration method is strongly recommended. Adherence to proper safety protocols is essential when handling this versatile but hazardous chemical intermediate.
References
- 1. This compound | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-iodopyrimidine CAS#: 183438-24-6 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Bromo-5-iodopyridine | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-iodopyridine 96 73290-22-9 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]
- 9. 2-Bromo-5-iodopyridine | 73290-22-9 [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 183438-24-6|5-Bromo-2-iodopyrimidine|BLD Pharm [bldpharm.com]
Methodological & Application
Introduction: The Strategic Value of 2,5-Disubstituted Pyrimidines
An Application Guide to Site-Selective Suzuki-Miyaura Coupling with 2-Bromo-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer to antiviral drugs. The ability to precisely install different substituents at specific positions on the pyrimidine ring is crucial for modulating biological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR). This compound presents itself as a uniquely valuable starting material for building molecular complexity. The differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a sequential, site-selective approach to synthesis.
This application note provides a detailed protocol and technical insights for performing a Suzuki-Miyaura cross-coupling reaction on this compound. We will first focus on the selective arylation at the more reactive C-5 position (the site of the iodine atom) and then discuss the subsequent coupling at the C-2 position (the site of the bromine atom). The causality behind the choice of reagents and conditions is explained to empower researchers to adapt and troubleshoot the protocol for their specific needs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling process that forges a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, this compound), forming a Pd(II) complex. This is often the rate-determining step.[1] The reactivity order for this step is generally C-I > C-Br > C-Cl, which is the basis for the site-selectivity in our substrate.[4]
-
Transmetalation: In this step, the organic moiety from the organoboron species (e.g., a boronic acid) is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic boronate "ate" complex.[5][6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 1: Protocol for Site-Selective Coupling at the C-5 Position (Iodo)
This protocol is optimized to leverage the higher reactivity of the C-I bond, aiming for a clean, monosubstituted 2-bromo-5-arylpyrimidine product. Milder reaction conditions are employed to minimize premature reaction at the C-Br bond.
Materials and Reagents
-
Substrate: this compound
-
Nucleophile: Arylboronic acid (1.1 - 1.2 equivalents)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 equivalents), finely powdered
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup, silica gel for chromatography.
Experimental Protocol: Step-by-Step
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuation and Backfilling: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Oxygen can lead to catalyst deactivation and undesirable side reactions.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.02 equiv). The use of a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ avoids the need for an in-situ reduction step and is often reliable for this type of transformation.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1 v/v). Solvents should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes or via several freeze-pump-thaw cycles.[8] The presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[7]
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-bromo-5-arylpyrimidine.
Part 2: Protocol for Subsequent Coupling at the C-2 Position (Bromo)
Once the 2-bromo-5-arylpyrimidine is isolated, the less reactive C-Br bond can be targeted for a second, different Suzuki coupling. This generally requires more forcing conditions to facilitate the more challenging oxidative addition step.
Materials and Reagents
-
Substrate: 2-Bromo-5-arylpyrimidine (from Part 1)
-
Nucleophile: A different Aryl- or Heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Precatalyst: Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos or SPhos (4-10 mol%). These ligands are known to promote the difficult oxidative addition of less reactive aryl halides.[9]
-
Base: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Experimental Protocol: Step-by-Step
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas, add the 2-bromo-5-arylpyrimidine (1.0 equiv), the second boronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.5 equiv), Pd(OAc)₂, and the phosphine ligand to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Seal the vessel and heat the mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow the same procedures as outlined in Part 1. The reaction time may be longer (6-24 hours).
Troubleshooting and Optimization Workflow
Even with a robust protocol, challenges such as low yield or side product formation can arise. A systematic approach to optimization is key.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note & Protocol: Regioselective Sonogashira Coupling of 2-Bromo-5-iodopyrimidine
Abstract
This document provides a comprehensive guide to performing a regioselective Sonogashira cross-coupling reaction on 2-bromo-5-iodopyrimidine. The protocol is specifically designed for researchers, scientists, and drug development professionals who require a reliable method for introducing alkynyl moieties at the C-5 position of the pyrimidine ring while preserving the C-2 bromine for subsequent functionalization. We delve into the mechanistic principles that govern this selectivity, provide a detailed, field-proven experimental protocol, and offer insights into optimizing reaction conditions and troubleshooting common issues.
Introduction: The Strategic Value of Dihalogenated Pyrimidines
The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This palladium and copper co-catalyzed transformation is invaluable in the synthesis of complex molecular architectures, particularly in the fields of pharmaceuticals, natural products, and advanced materials.[1][3]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The ability to selectively functionalize multiple positions on this ring is crucial for generating molecular diversity and optimizing pharmacological profiles. This compound presents a unique synthetic opportunity. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise, regioselective cross-coupling strategy.[6] The C-I bond is considerably more reactive in the rate-determining oxidative addition step of palladium-catalyzed reactions, enabling selective alkynylation at the C-5 position.[6][7] This application note provides the foundational knowledge and a practical protocol to exploit this reactivity difference with high fidelity.
Mechanistic Rationale for Regioselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8][9] Understanding these cycles is paramount to controlling the reaction's outcome.
-
The Palladium Cycle :
-
Oxidative Addition : An active Pd(0) complex undergoes oxidative addition with the aryl halide. This is typically the rate-determining step. The reactivity order for halogens is I > Br > Cl.[1] For this compound, the Pd(0) catalyst will preferentially react with the weaker, more reactive C-I bond.[6]
-
Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.[10]
-
Reductive Elimination : The resulting diorganopalladium(II) species collapses, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.[4]
-
-
The Copper Cycle :
-
Acetylide Formation : In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.[4][10] This species is crucial for the transmetalation step. The use of a copper co-catalyst accelerates the reaction, permitting the use of milder conditions (such as room temperature), which further enhances selectivity by minimizing the energy input that could lead to the cleavage of the stronger C-Br bond.[11]
-
The high regioselectivity of this reaction is therefore a direct consequence of the lower activation energy required for the oxidative addition of the C-I bond compared to the C-Br bond.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Notes & Protocols: Leveraging 2-Bromo-5-iodopyrimidine in the Strategic Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the landscape of modern pharmaceutical development, the efficient and precise construction of complex molecular architectures is paramount. Pyrimidine-based scaffolds are of particular interest, forming the core of numerous therapeutic agents, including a significant number of kinase inhibitors used in oncology.[1][2][3] The strategic value of 2-Bromo-5-iodopyrimidine as a starting material lies in its inherent orthogonal reactivity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for a stepwise and highly selective functionalization of the pyrimidine ring.[4][5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on harnessing the unique properties of this compound for the synthesis of advanced pharmaceutical intermediates.
The C-I bond, being weaker than the C-Br bond, is more susceptible to oxidative addition to a palladium(0) catalyst.[7] This enables selective coupling reactions at the 5-position under milder conditions, while leaving the bromine at the 2-position intact for subsequent transformations. This predictable reactivity is a cornerstone of convergent synthetic strategies, allowing for the late-stage introduction of molecular diversity, a crucial aspect in the optimization of drug candidates.
Core Applications in Pharmaceutical Synthesis: A Mechanistic Overview
The versatility of this compound is best demonstrated through its application in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceutical compounds.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for creating biaryl structures prevalent in kinase inhibitors. The reaction of this compound with an arylboronic acid or ester will selectively occur at the 5-position under appropriate conditions.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the more reactive C-I bond to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 5-arylpyrimidine product, regenerating the Pd(0) catalyst.[8][9]
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I bond.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [11] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | [11] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [11] |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, introducing alkynyl groups that are valuable handles for further functionalization or as components of the final drug molecule.[12]
Mechanism Insight: This reaction involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Protocol 2: Selective Sonogashira Coupling at the 5-Position
This protocol outlines a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., Et₃N, piperidine)
-
Solvent (e.g., DMF, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and the copper(I) co-catalyst (5-10 mol%).[10]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 85-95 | [11] |
| Pd(PPh₃)₄ | CuI | Piperidine | THF | RT | 80-90 | [10] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are key pharmacophores in many drugs, including the renowned kinase inhibitor Imatinib.[13][14] This reaction allows for the coupling of an amine with the 2-bromo position, typically after the 5-iodo position has been functionalized.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[14][15][16]
References
- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 2-Bromo-5-iodopyrimidine as a Versatile Building Block for the Synthesis of Complex Molecules
Introduction: The Strategic Advantage of 2-Bromo-5-iodopyrimidine in Complex Synthesis
In the landscape of modern drug discovery and materials science, the pyrimidine core represents a privileged scaffold, integral to the structure of numerous biologically active compounds, including a variety of kinase inhibitors.[1][2] The strategic derivatization of this core is paramount for modulating physiochemical properties and biological activity. This compound has emerged as a highly valuable and versatile building block for this purpose.[3][4] Its utility stems from the differential reactivity of the two halogen substituents, enabling selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions.[5]
The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This inherent difference in reactivity allows for the chemoselective functionalization at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations. This regioselectivity is a cornerstone of its application, providing a reliable and predictable route to di-substituted pyrimidines with diverse functionalities.[6]
This comprehensive guide provides an in-depth analysis of the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings that govern selectivity, provide field-proven, step-by-step protocols, and present data to empower researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic tool.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound, as well as the necessary safety precautions, is essential for its safe and effective use in a laboratory setting.
Material Properties
| Property | Value |
| Molecular Formula | C₄H₂BrIN₂ |
| Molecular Weight | 284.88 g/mol [7] |
| Appearance | White to light yellow solid/powder[3] |
| Melting Point | 99-103 °C[8] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, CH₂Cl₂, EtOAc, MeOH, and EtOH. Poorly soluble in water. |
| CAS Number | 905856-70-4[7] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[4][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[11] The compound may be light-sensitive.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
In case of exposure:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.[11]
-
Eye contact: Rinse cautiously with water for several minutes.[11]
-
Inhalation: Move the person to fresh air.[11]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[11]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[9][10][11][12]
Regioselective Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[13] When employing this compound, the inherent reactivity difference between the C-I and C-Br bonds allows for highly regioselective coupling at the 5-position.[14]
Mechanistic Rationale for Selectivity
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex. The C-I bond, being weaker than the C-Br bond, undergoes this oxidative addition at a significantly faster rate. This kinetic preference ensures that the coupling with the organoboron reagent occurs predominantly at the 5-position of the pyrimidine ring.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[15]
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[15]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.[15]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-5-arylpyrimidine.[15]
Expected Outcome: This protocol should yield the mono-arylated product at the 5-position with high selectivity. The bromine at the 2-position remains available for subsequent transformations.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[16][17] Similar to the Suzuki coupling, the reaction with this compound proceeds with high regioselectivity at the 5-position.[18]
Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-I bond of this compound to the Pd(0) species is the initial step. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-pyrimidine complex. Reductive elimination then yields the 5-alkynylpyrimidine product and regenerates the Pd(0) catalyst.[19]
Caption: Workflow for selective Sonogashira coupling.
Protocol: Selective Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne at the 5-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the chosen solvent.
-
Reagent Addition: Add the base, followed by the dropwise addition of the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expected Outcome: This procedure should afford the 2-bromo-5-alkynylpyrimidine in good yield, with the bromine atom at the 2-position preserved for further synthetic manipulations.
Stille Coupling: A Versatile C-C Bond Forming Reaction
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. It is a versatile method that tolerates a wide range of functional groups. For this compound, the Stille coupling can be directed to the 5-position with high selectivity.
Mechanistic Considerations
The catalytic cycle of the Stille reaction is analogous to other palladium-catalyzed cross-coupling reactions and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The regioselectivity is again dictated by the preferential oxidative addition of the palladium catalyst to the more labile C-I bond.
Protocol: Selective Stille Coupling of this compound
This protocol provides a general method for the Stille coupling of an organostannane at the 5-position of this compound.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Solvent (e.g., Toluene or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Stir for 30 minutes, then filter through a pad of Celite.
-
Purification: Extract the filtrate with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Expected Outcome: This protocol should provide the 2-bromo-5-substituted pyrimidine in good yield. The use of KF in the workup is crucial for the removal of toxic tin byproducts.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[9] This reaction can be applied to this compound to selectively introduce an amine functionality at the 5-position.
Mechanistic Pathway
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of ligand is critical for the efficiency of this reaction.[10]
Caption: Key steps in the Buchwald-Hartwig amination.
Protocol: Selective Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination at the 5-position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.
-
Reagent Addition: Add this compound, the amine, and the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Expected Outcome: This protocol is expected to yield the 2-bromo-5-aminopyrimidine derivative. The choice of ligand and base may need to be optimized depending on the specific amine substrate.
Applications in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a key structural motif in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of the kinase. The ability to selectively and sequentially functionalize the pyrimidine ring using this compound as a starting material is a powerful strategy in the design and synthesis of novel kinase inhibitors.[1][2] For example, a Suzuki or Stille coupling at the 5-position can introduce a group that occupies the hydrophobic pocket of the kinase, while a subsequent Buchwald-Hartwig amination at the 2-position can install a functionality that interacts with the solvent-exposed region, allowing for fine-tuning of potency and selectivity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyrimidine derivatives. The differential reactivity of its two halogen atoms provides a predictable and reliable platform for regioselective palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively utilize this valuable reagent in their synthetic endeavors, particularly in the fields of drug discovery and materials science. The ability to perform sequential, site-selective modifications opens up a vast chemical space for the creation of novel molecules with tailored properties and functions.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ijssst.info [ijssst.info]
- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Scientist's Guide to the Regioselective Functionalization of 2-Bromo-5-iodopyrimidine
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3][4][5] 2-Bromo-5-iodopyrimidine is a particularly valuable and versatile building block, offering two distinct and orthogonally reactive halogenated positions. The inherent difference in the carbon-halogen bond strength (C-I < C-Br) allows for exquisite control over its functionalization. This guide provides an in-depth analysis of the principles governing this regioselectivity and delivers field-proven, detailed protocols for key palladium-catalyzed cross-coupling reactions and metal-halogen exchange, enabling researchers to strategically synthesize complex 2,5-disubstituted pyrimidine derivatives.
The Principle of Regioselectivity: A Tale of Two Halogens
The ability to selectively functionalize one halogen in the presence of another on the same aromatic ring is a powerful tool in synthetic chemistry. In this compound, the key to this selectivity lies in the differential reactivity of the C5-I and C2-Br bonds.
The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F .[6][7][8] This trend is directly correlated with the carbon-halogen bond dissociation energies. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it more susceptible to cleavage and insertion by a low-valent palladium(0) catalyst.
This fundamental difference allows for a predictable, two-tiered approach to synthesis:
-
Selective C5-I Functionalization: Under mild and controlled reaction conditions (e.g., lower temperatures, standard catalysts), the palladium catalyst will preferentially undergo oxidative addition into the C-I bond, leaving the C-Br bond untouched.
-
Sequential or C2-Br Functionalization: To functionalize the C2-Br position, more forcing conditions are typically required, such as higher temperatures, longer reaction times, or more active catalyst systems. This is usually performed after the C5 position has been selectively modified.
This principle provides a logical workflow for synthetic planning, as illustrated below.
Caption: Logical workflow for regioselective functionalization.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrimidine Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds.[9][10] For this compound, these reactions proceed with high regioselectivity at the C5 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and vinyl-aryl structures.[11][12] The reaction's tolerance of a wide range of functional groups makes it a favorite in drug discovery programs. The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings.[13]
Causality of Selectivity: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the lower bond energy, this step is kinetically favored at the C-I bond, leading to the selective formation of the 2-bromo-5-arylpyrimidine product under appropriate conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchtrend.net [researchtrend.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
synthesis of novel heterocyclic compounds from 2-Bromo-5-iodopyrimidine
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-iodopyrimidine
Abstract
This comprehensive technical guide details the strategic synthesis of novel and complex heterocyclic compounds utilizing this compound as a versatile starting material. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The unique electronic properties and differential reactivity of the halogen substituents in this compound make it an ideal scaffold for building molecular diversity through regioselective, sequential cross-coupling reactions. This document provides an in-depth exploration of palladium-catalyzed methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, complete with detailed experimental protocols, mechanistic insights, and strategies for constructing fused heterocyclic systems. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic platform.
Introduction: The Strategic Advantage of this compound
The pyrimidine ring is a privileged scaffold in drug discovery, present in natural products and a multitude of synthetic drugs with applications ranging from anticancer to antiviral and anti-inflammatory therapies.[4][5] The functionalization of the pyrimidine core is therefore a critical task in medicinal chemistry. This compound offers a distinct advantage for synthetic chemists due to the differential reactivity of its two halogen atoms.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a crucial step. The bond dissociation energy for C-X bonds follows the trend C-I < C-Br < C-Cl.[6] Consequently, the C-I bond at the 5-position is significantly more reactive towards oxidative addition than the C-Br bond at the 2-position.[7] This inherent reactivity difference allows for highly regioselective functionalization, enabling the stepwise and controlled introduction of different substituents at the C-5 and C-2 positions, as illustrated below.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-Bromo-5-iodopyrimidine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Unique Value of a Dihalogenated Pyrimidine Scaffold
In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its presence in the fundamental building blocks of life, DNA and RNA, has made it a focal point for medicinal chemists seeking to modulate biological processes. The strategic functionalization of this heterocycle is paramount in the design of novel drug candidates. Among the diverse array of pyrimidine-based building blocks, 2-Bromo-5-iodopyrimidine has emerged as a particularly valuable and versatile intermediate.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the underlying principles of its reactivity, showcase its utility in the synthesis of key drug molecules, and provide detailed, field-proven protocols for its application in pivotal synthetic transformations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this powerful synthetic tool.
Core Principles: The Differential Reactivity of this compound
The strategic importance of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[3] This principle is the cornerstone of the selective functionalization of this compound. The carbon-iodine bond at the 5-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond at the 2-position. This allows for a sequential and controlled introduction of different functionalities onto the pyrimidine ring, a crucial advantage in the construction of complex molecular architectures.
This inherent reactivity profile enables a modular approach to drug design, where one part of the molecule can be assembled at the 5-position, followed by a subsequent and distinct transformation at the 2-position. This level of control is invaluable for generating libraries of analogues for structure-activity relationship (SAR) studies and for the efficient synthesis of a final drug candidate.
Application Notes: this compound in Drug Discovery
Endothelin Receptor Antagonists: The Synthesis of Macitentan
One of the most prominent applications of this compound is in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension.[4][5][6] The synthesis of Macitentan elegantly demonstrates the strategic use of this dihalogenated pyrimidine.
The key step involves the reaction of a suitably substituted pyrimidine intermediate with this compound. The synthesis typically proceeds by first preparing an intermediate containing a 2-hydroxyethoxy side chain. This intermediate is then coupled with this compound (often used in the form of 5-bromo-2-chloropyrimidine, which is subsequently converted in situ or in a separate step to the more reactive 2-iodo derivative) to form the core structure of Macitentan.[5][7]
Illustrative Synthetic Workflow for a Key Macitentan Intermediate:
Caption: General workflow for the synthesis of Macitentan.
Kinase Inhibitors and Anticancer Agents
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous approved drugs targeting this enzyme family for the treatment of cancer.[8][9][10] this compound serves as a versatile starting material for the synthesis of 2,5-disubstituted pyrimidines, a class of compounds that has shown significant potential as anticancer agents.[11][12]
The differential reactivity of the two halogen atoms allows for the sequential introduction of various aryl, heteroaryl, and other functional groups at the 2- and 5-positions of the pyrimidine ring. This enables the exploration of a wide chemical space to optimize the potency and selectivity of the resulting kinase inhibitors. For instance, Suzuki-Miyaura coupling can be employed to introduce an aryl group at the 5-position, followed by a subsequent cross-coupling reaction, such as a Buchwald-Hartwig amination, at the 2-position to install a key pharmacophoric element.
| Compound Class | Target Kinase(s) | Reported Activity | Reference(s) |
| 2,5-Disubstituted Pyrimidines | Various (e.g., VEGFR-2, CDK1) | Moderate to potent inhibition | [13] |
| Bromo-pyrimidine Analogues | Bcr-Abl | Potent inhibitors | [8][14] |
| 2-Aryl-5-bromopyrimidines | Not specified | Moderate cytotoxic activity | [11] |
Table 1: Examples of Kinase Inhibitors and Anticancer Agents Derived from Bromo-pyrimidine Scaffolds.
Logical Flow for Kinase Inhibitor Synthesis:
Caption: Sequential functionalization of this compound.
Antiviral and Neuroprotective Agents: An Emerging Frontier
While the application of this compound in the synthesis of kinase inhibitors is well-documented, its utility in developing antiviral and neuroprotective agents is an area of growing interest. The pyrimidine nucleus is a core component of many antiviral drugs, and its derivatives have been explored for their potential to treat a range of viral infections.[15][16][17] Similarly, pyrimidine-based compounds are being investigated for their neuroprotective properties and potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][18][19]
The ability to generate diverse libraries of 2,5-disubstituted pyrimidines from this compound provides a powerful platform for screening for novel antiviral and neuroprotective activities. The modular nature of the synthesis allows for the systematic modification of the substituents at both positions to optimize biological activity and pharmacokinetic properties. While specific examples directly utilizing this compound in these therapeutic areas are less prevalent in the literature compared to oncology, the foundational chemistry and the established biological relevance of the pyrimidine scaffold suggest significant potential for future discoveries.
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in key synthetic transformations. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Selective Sonogashira Coupling at the 5-Position
This protocol details the selective coupling of a terminal alkyne at the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.05-0.1 equiv)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent (THF or DMF) and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Bromo-5-alkynylpyrimidine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings. The palladium facilitates the oxidative addition to the C-I bond, while the copper activates the terminal alkyne.[20][21]
-
Base: Triethylamine acts as both a base to deprotonate the alkyne and as a scavenger for the HI generated during the reaction.
-
Solvent: THF and DMF are common solvents for Sonogashira reactions as they are good at dissolving the reactants and catalysts.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
Protocol 2: Suzuki-Miyaura Coupling
This protocol describes the Suzuki-Miyaura coupling of an aryl or heteroaryl boronic acid with this compound. The reaction is expected to occur selectively at the 5-position.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: A variety of palladium catalysts can be used, with the choice often depending on the specific boronic acid. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and are effective for a wide range of substrates.[22][23]
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.[1]
-
Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic reactants and the inorganic base.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the Buchwald-Hartwig amination of 2-Bromo-5-arylpyrimidine (synthesized via Protocol 2) to introduce an amine at the 2-position.
Materials:
-
2-Bromo-5-arylpyrimidine (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equiv)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (0.02-0.1 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the 2-Bromo-5-arylpyrimidine and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[24][25][26][27]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, non-protic solvents are essential to prevent side reactions and catalyst deactivation.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique differential reactivity provides a strategic advantage for the synthesis of complex, highly functionalized pyrimidine derivatives. As demonstrated by its key role in the synthesis of Macitentan and its growing application in the development of kinase inhibitors and other therapeutic agents, this dihalogenated pyrimidine offers medicinal chemists a reliable and efficient tool for the construction of novel drug candidates. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs, paving the way for the development of new and improved medicines.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [kazanmedjournal.ru]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107868055B - Preparation method of macitentan - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. wjarr.com [wjarr.com]
- 17. US5043339A - Antiviral compounds - Google Patents [patents.google.com]
- 18. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties | MDPI [mdpi.com]
- 19. "Design and Synthesis of Small Molecule Drugs for CNS Disorders" by Kirsten T. Tolentino [digitalcommons.unmc.edu]
- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchtrend.net [researchtrend.net]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. benchchem.com [benchchem.com]
- 27. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-5-iodopyrimidine
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the regioselective Buchwald-Hartwig amination of 2-bromo-5-iodopyrimidine. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as it allows for the selective introduction of an amino group at the C5 position of the pyrimidine ring, a common scaffold in biologically active molecules. By leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds, this protocol achieves high selectivity, leaving the C2-bromo position available for subsequent functionalization. This document offers a step-by-step experimental procedure, a discussion of the underlying mechanistic principles, and practical guidance on reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1][2] Its broad substrate scope and functional group tolerance have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Dihalogenated heterocycles, such as this compound, are valuable building blocks that offer the potential for sequential, site-selective cross-coupling reactions to construct complex molecular architectures.
The successful implementation of a regioselective amination on such a substrate hinges on the precise control of reaction conditions to exploit the inherent differences in the reactivity of the carbon-halogen bonds. This guide will focus on the selective amination at the more reactive C5-iodo position of this compound, a strategy that enables the synthesis of 5-amino-2-bromopyrimidines. These intermediates can then be subjected to a second, distinct cross-coupling reaction at the C2-bromo position, allowing for a divergent and efficient approach to novel pyrimidine derivatives.
Mechanistic Rationale and Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle that is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The regioselectivity of the amination of this compound is primarily dictated by the first step of this cycle: oxidative addition. The rate of oxidative addition of an aryl halide to a palladium(0) center is highly dependent on the nature of the halogen. The general order of reactivity for aryl halides in this step is I > Br > Cl.[4] This trend is attributed to the decreasing carbon-halogen bond strength down the group, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst.
In the case of this compound, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve selective oxidative addition at the C5 position, leading to the exclusive formation of the corresponding 5-aminopyrimidine product. More forcing conditions, such as higher temperatures or longer reaction times, could lead to a subsequent reaction at the C2-bromo position, resulting in a mixture of products.
Experimental Protocol
This protocol provides a general procedure for the regioselective Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the reaction parameters may be necessary for specific amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine (primary or secondary) | Anhydrous | Commercially Available | Purify if necessary. |
| XPhos Pd G3 | - | Commercially Available | A third-generation Buchwald precatalyst. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox due to its hygroscopic nature. |
| Toluene | Anhydrous | Commercially Available | Degas prior to use. |
| Schlenk flask or sealed tube | - | - | Must be oven-dried. |
| Magnetic stir bar | - | - | - |
| Inert gas (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask or tube with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add the amine (1.2 equiv) to the reaction mixture via syringe. If the amine is a solid, it can be added in the initial step with the other solid reagents.
-
-
Reaction Conditions:
-
Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
-
Extraction and Purification:
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-2-bromopyrimidine derivative.
-
Figure 2: A flowchart illustrating the experimental workflow for the Buchwald-Hartwig amination of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of catalyst and ensure proper handling.- Ensure all glassware is oven-dried and the reaction is set up under a robust inert atmosphere.- Use anhydrous, degassed solvent and pure amine.[5] |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Reaction temperature too high- Presence of water | - Lower the reaction temperature.- Ensure all reagents and solvents are scrupulously dry. |
| Low Regioselectivity (Reaction at C-Br) | - Reaction conditions too harsh- Prolonged reaction time | - Decrease the reaction temperature and shorten the reaction time.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | - Residual palladium catalyst- Emulsion during work-up | - Filter through a pad of Celite® and consider a silica gel plug before column chromatography.- Add more brine during the extraction to break up emulsions. |
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of 5-amino-2-bromopyrimidines. By capitalizing on the differential reactivity of the C-I and C-Br bonds, this protocol offers a reliable and selective route to valuable synthetic intermediates. The use of a third-generation Buchwald precatalyst such as XPhos Pd G3 ensures high catalytic activity and broad functional group tolerance. The detailed protocol and troubleshooting guide provided herein are intended to enable researchers to successfully implement and adapt this important transformation in their own synthetic endeavors, thereby facilitating the discovery and development of novel pyrimidine-based molecules with potential applications in medicine and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-Bromo-5-iodopyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the strategic application of 2-bromo-5-iodopyrimidine, a key heterocyclic building block, in the synthesis of kinase inhibitors. We will explore the foundational principles of its reactivity, provide detailed, field-proven experimental protocols for its sequential functionalization, and discuss its role in the generation of diverse chemical scaffolds for drug discovery.
Introduction: The Pyrimidine Scaffold and the Advantage of Orthogonal Halogenation
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its nitrogen atoms are excellent hydrogen bond acceptors, often enabling potent and specific interactions with the hinge region of protein kinases, a critical determinant of binding affinity.[4][5]
The strategic value of This compound (CAS 905856-70-4) lies in the differential reactivity of its two halogen substituents.[6] This "orthogonal" arrangement provides medicinal chemists with a powerful tool for controlled, stepwise synthesis. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[7][8][9] This allows for the selective introduction of a molecular fragment at the 5-position while leaving the bromine at the 2-position available for a subsequent, distinct transformation. This regioselectivity is crucial for the efficient and convergent synthesis of complex, highly decorated kinase inhibitors.[7][10][11]
Caption: Logical workflow for the sequential functionalization of this compound.
Foundational Protocols: Selective Cross-Coupling Reactions
All reactions involving palladium catalysts must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst degradation and ensure reproducibility.[4][9][12]
Protocol 1: Selective Sonogashira Coupling at the C5-Iodo Position
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond, introducing an alkynyl moiety. This is often a first step in building a larger scaffold. The reaction proceeds via interconnected palladium and copper catalytic cycles.[2] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then transmetalates onto the palladium center.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C. The ideal temperature depends on the reactivity of the alkyne.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C2-Bromo Position
After functionalizing the 5-position, the remaining C-Br bond can be addressed. The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction tolerant of a wide range of functional groups. Activating the less reactive C-Br bond may require a more active catalyst system or higher temperatures than the initial C-I coupling.[12]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 2-bromo-5-(R1)-pyrimidine intermediate (1.0 equiv.), the corresponding arylboronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol% or PdCl₂(dppf), 3-5 mol%). The choice of ligand is critical and can influence reaction efficiency.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the final compound by column chromatography or recrystallization.
Data Presentation: Reaction Conditions and Kinase Activity
The choice of catalyst, base, and solvent is critical for achieving high regioselectivity and yield. The following table provides a comparative summary of typical conditions for selective cross-coupling on dihalopyridine/pyrimidine scaffolds.
Table 1: Comparative Conditions for Selective Palladium-Catalyzed Cross-Coupling
| Reaction Type | Halogen Target | Typical Catalyst | Typical Base | Solvent System | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | C-I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 85-95 |
| C-I | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 90-98 | |
| C-Br | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | |
| Sonogashira | C-I | PdCl₂(PPh₃)₂ / CuI | Et₃N / DIPA | DMF or THF | 25-60 | 85-95 |
| C-Br | PdCl₂(PPh₃)₂ / CuI | Et₃N / DIPA | DMF or THF | 60-80 | 70-90 |
Data is representative and based on general knowledge of cross-couplings on similar halopyridine and halopyrimidine substrates.[9]
The resulting disubstituted pyrimidines have shown potent inhibitory activity against various kinases implicated in cancer, such as Bcr-Abl and Aurora Kinases.[1][13][14]
Table 2: Representative Activity of Bromo-pyrimidine Derived Kinase Inhibitors
| Compound Class | Target Kinase | Key Scaffold Feature | Reported Activity (IC₅₀) |
|---|---|---|---|
| Pyrimidine Analogs | Bcr-Abl Tyrosine Kinase | 5-Bromo-pyrimidine core | Potent inhibition, specific values vary by analog[13][14] |
| Pyrimidine Derivatives | Aurora A Kinase | 2,4-diaminopyrimidine | < 200 nM for lead compounds[15] |
This table summarizes findings from studies on bromo-pyrimidine and related scaffolds to illustrate the therapeutic potential.
Troubleshooting and Key Considerations
-
Inert Conditions: The primary cause of failed or low-yielding cross-coupling reactions is the deactivation of the Pd(0) catalyst by oxygen. Ensure all solvents are thoroughly degassed and the reaction vessel is properly purged with an inert gas.
-
Side Reactions: Undesirable side reactions can include homo-coupling of the alkyne (in Sonogashira reactions) or protodehalogenation (loss of Br or I).[16] Using the minimum effective catalyst loading and controlling the temperature can mitigate these issues.
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃ are common in Suzuki couplings, while organic amine bases are required for the Sonogashira reaction to neutralize the generated H-X and assist in the copper cycle.[2]
Conclusion
This compound is a masterful synthetic tool for the construction of kinase inhibitors. Its differential halogen reactivity enables a reliable and modular approach to building molecular complexity. By leveraging selective Sonogashira, Suzuki-Miyaura, and other palladium-catalyzed cross-coupling reactions, researchers can efficiently generate large libraries of disubstituted pyrimidines. The protocols and principles outlined in this guide provide a solid foundation for drug discovery professionals to design and synthesize novel, potent, and selective kinase inhibitors for the next generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions with 2-Bromo-5-iodopyrimidine
Welcome to the Technical Support Center for optimizing Sonogashira reactions with 2-bromo-5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and achieve high selectivity.
The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecular architectures.[1][2][3][4] However, substrates like this compound present unique challenges and opportunities due to the differential reactivity of the two halogen atoms. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[5] This inherent difference is the key to achieving regioselective coupling at the more reactive C-5 iodo position.[6][7][8]
This guide will provide you with the technical insights and practical steps to troubleshoot common issues and optimize your reaction conditions for success.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction with this compound is resulting in a low yield or failing completely. What are the primary areas I should investigate?
Answer:
When faced with a low or nonexistent yield, a systematic evaluation of your reaction components and conditions is crucial. The most common culprits are catalyst activity, reagent quality, and the reaction environment.[9]
Initial Checks:
-
Catalyst and Co-catalyst Integrity: Ensure your palladium catalyst and copper(I) iodide (if used) are active and have not degraded.[9] Palladium catalysts, especially Pd(PPh₃)₄, can be sensitive to air and should be stored under an inert atmosphere.[10] Copper(I) iodide can also degrade over time; using a fresh batch is recommended.[9]
-
Anaerobic Conditions: The Sonogashira reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[9][11] It is imperative to thoroughly degas your solvent and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[9][12]
Systematic Troubleshooting Steps:
-
Palladium Catalyst:
-
Is the catalyst active? The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition.[9] This can be caused by impurities or inappropriate solvent or temperature choices.[9]
-
Is the catalyst precursor being reduced? If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can be facilitated by amines, phosphine ligands, or the alkyne itself.[2][13]
-
-
Reagent Purity:
-
Reaction Conditions:
-
Is the temperature optimal? For selective coupling at the iodide position, reactions are often run at or near room temperature.[2][14] If no reaction occurs, a modest increase in temperature may be necessary, but be aware that higher temperatures can decrease selectivity.[14] Aryl bromides typically require more heat to react than aryl iodides.[2][15]
-
Is the base appropriate? An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne.[9] Ensure the base is dry and used in sufficient excess.[9]
-
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product
Question: I am observing a significant amount of a side product resulting from the dimerization of my terminal alkyne. How can I minimize this Glaser coupling?
Answer:
Glaser coupling is a common side reaction in copper-mediated Sonogashira reactions and is promoted by the presence of oxygen.[11][14]
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a positive pressure of argon or nitrogen.[14]
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[14][16] Reduce the amount of CuI used or consider a copper-free protocol.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[17]
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[11][18] These reactions may require more specialized ligands or different reaction conditions to proceed efficiently.[3]
Issue 3: Lack of Regioselectivity (Reaction at the Bromine Position)
Question: I am observing coupling at the 2-bromo position in addition to, or instead of, the desired 5-iodo position. How can I improve selectivity for the C-I bond?
Answer:
The Sonogashira coupling is inherently selective for aryl iodides over aryl bromides due to the faster rate of oxidative addition of the C-I bond to the palladium catalyst.[6][14] If you are experiencing poor selectivity, it is likely due to overly harsh reaction conditions.
To Enhance Selectivity for the C-I bond:
-
Control the Temperature: Running the reaction at or near room temperature will strongly favor reaction at the more reactive iodide position.[14] Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.[14]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the less reactive bromo position.
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ generally provide excellent selectivity.[14] While more advanced, bulky, and electron-rich ligands can be used to promote reactions with less reactive halides, they might inadvertently increase the reactivity at the bromine position if not carefully controlled.[11]
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for a Sonogashira reaction with this compound?
A1: A good starting point would be to use a standard palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), with a copper(I) iodide co-catalyst (1-5 mol%).[14][19] The reaction is typically carried out in a solvent like THF or DMF with an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[14] The reaction should be run under a strictly inert atmosphere at room temperature to ensure selectivity for the iodo position.[2][14]
Q2: Can I perform a Sonogashira reaction on this compound without a copper co-catalyst?
A2: Yes, copper-free Sonogashira reactions are well-established and are a primary method for avoiding the Glaser homocoupling side reaction.[3][11][18] These protocols may require different ligands, such as bulky, electron-rich phosphines, or N-heterocyclic carbenes (NHCs), and sometimes require slightly higher temperatures or different bases (e.g., Cs₂CO₃).[2][10][20]
Q3: What is the role of the amine base in the reaction?
A3: The amine base plays a crucial dual role. Firstly, it deprotonates the terminal alkyne, which increases its acidity and facilitates the formation of the copper acetylide intermediate.[9][11] Secondly, it acts as a scavenger for the hydrogen halide (HI) that is formed during the catalytic cycle, preventing it from interfering with the reaction. In many cases, the amine can also serve as the solvent or a co-solvent.[6]
Q4: My reaction solution turned black. What does this mean and what should I do?
A4: The formation of a black precipitate, known as "palladium black," signifies the decomposition and precipitation of the palladium catalyst from the solution.[9] This leads to a loss of catalytic activity and a stalled reaction. It can be caused by impurities in the reagents or solvent, the presence of oxygen, or excessively high temperatures.[9] Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to promoting the formation of palladium black under certain conditions.[13] To remedy this, ensure all reagents and solvents are pure and the system is thoroughly deoxygenated. If it occurs, adding a fresh charge of catalyst may restart the reaction, but addressing the root cause is essential.
Q5: After successfully coupling at the 5-iodo position, can I perform a second Sonogashira coupling at the 2-bromo position?
A5: Yes, this is a common strategy for synthesizing di-substituted pyrimidines. After isolating the 5-alkynyl-2-bromopyrimidine product, you can subject it to a second Sonogashira coupling under more forcing conditions (e.g., higher temperature, longer reaction time) to react the less reactive C-Br bond.[7] This sequential approach allows for the introduction of two different alkyne moieties in a controlled manner.
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Selective Mono-alkynylation
| Parameter | Condition | Rationale |
| Substrate | This compound | Dihalogenated pyrimidine |
| Alkyne | Terminal Alkyne (1.1-1.2 equiv.) | Coupling Partner |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, effective catalysts for C-I coupling[14] |
| Cu Co-catalyst | CuI (1-5 mol%) | Accelerates the reaction, but consider copper-free for sensitive substrates[2] |
| Base | Et₃N or DIPEA (2-3 equiv.) | Deprotonates alkyne and scavenges HX[9] |
| Solvent | THF, DMF, or Dioxane (degassed) | Common aprotic solvents for cross-coupling |
| Temperature | Room Temperature (20-25 °C) | Maximizes selectivity for the more reactive C-I bond[14] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents Glaser coupling and catalyst degradation[9] |
Protocol: Selective Sonogashira Coupling at the 5-Iodo Position
This protocol provides a general procedure for the selective mono-functionalization of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.025 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite®, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-bromopyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 19. benchchem.com [benchchem.com]
- 20. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for products of 2-Bromo-5-iodopyrimidine
An essential yet often challenging aspect of synthetic chemistry is the purification of the target compound. This is particularly true for halogenated heterocycles like 2-Bromo-5-iodopyrimidine, which are valuable building blocks in the synthesis of pharmaceuticals and other functional molecules. The presence of impurities, arising from starting materials, side reactions, or product degradation, can significantly impact the outcome of subsequent reactions and the quality of the final product.
This technical support center provides a comprehensive guide to the purification of this compound. It is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their purification strategies. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, some common impurities include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric byproducts: Formation of other positional isomers of bromo-iodopyrimidine.
-
Over-halogenated or under-halogenated species: Pyrimidines with two bromine, two iodine, or only one halogen atom.
-
Residual iodine: Unreacted iodine from the iodination step, often imparting a brownish color to the product.
-
Decomposition products: Halogenated pyrimidines can be sensitive to light and acid, leading to degradation.[1]
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of analytical methods is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture.[2]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis, capable of separating closely related impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities and confirming the molecular weight of the product.[3]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for confirming the chemical structure of the desired product and identifying any structural isomers or major impurities.[2][4]
-
Melting Point Analysis: A sharp melting point range close to the literature value (99-103 °C for 5-Bromo-2-iodopyrimidine) is a good indicator of high purity.[5][6]
Q3: What are the primary purification techniques for this compound?
A3: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Troubleshooting Guide
Issue 1: Discolored Product (Yellow, Brown, or Pink Hue)
Q: My purified this compound has a persistent color. What is the likely cause and how can I fix it?
A: A common cause for discoloration is the presence of residual iodine.
Troubleshooting Steps:
-
Aqueous Work-up with a Reducing Agent: During the reaction work-up, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench any unreacted iodine.[1]
-
Activated Carbon Treatment: If the color persists after the initial work-up, you can treat a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter the carbon off through a pad of celite. Be aware that this may lead to some product loss.
-
Recrystallization: Recrystallization is often effective at removing colored impurities.
Issue 2: Multiple Spots on TLC After Purification
Q: I've purified my this compound, but the TLC still shows multiple spots. What could be the problem?
A: This indicates that the chosen purification method was not effective in separating all the impurities.
Troubleshooting Steps:
-
Optimize TLC Conditions: Ensure your TLC solvent system provides good separation of the spots. A good solvent system will have the product spot with an Rf value between 0.2 and 0.4.
-
Re-evaluate the Purification Method:
-
If you used recrystallization: The impurities may have similar solubility profiles to your product. Consider trying a different solvent or a solvent mixture for recrystallization.
-
If you used column chromatography: The solvent system used for elution may not have been optimal. You may need to use a shallower gradient or a less polar solvent system to improve separation.[1]
-
Issue 3: Low Yield After Purification
Q: My yield of this compound is significantly lower than expected after purification. What are the potential causes?
A: Low yield can result from several factors during the work-up and purification process.
Troubleshooting Steps:
-
Check the pH of the Aqueous Layer: During aqueous extraction, ensure the pH is neutral or slightly basic. Pyrimidine compounds can be protonated under acidic conditions, making them more water-soluble and leading to loss in the aqueous layer.[1]
-
Minimize Product Loss During Recrystallization:
-
Avoid using an excessive amount of solvent for recrystallization, as this will reduce the recovery of your product.
-
Ensure the solution is sufficiently cooled to allow for maximum crystallization before filtering.
-
-
Product Decomposition on Silica Gel: this compound may be sensitive to acidic silica gel.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[7][8]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points include ethanol, isopropanol, or a mixture of hexanes and ethyl acetate.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.[7]
Data Presentation:
| Solvent System | Observed Crystal Morphology |
| Ethanol | White to off-white needles |
| Isopropanol | Small white prisms |
| Hexanes/Ethyl Acetate | Fine white powder |
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11][12]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good eluent will give the desired product an Rf of ~0.3. A common starting point for halogenated pyrimidines is a mixture of hexanes and ethyl acetate.[13]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column. Ensure the packing is uniform and free of air bubbles.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger adsorption to the silica gel.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization:
Caption: Decision workflow for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Palladium-Catalyzed Reactions of 2-Bromo-5-iodopyrimidine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-5-iodopyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block for the synthesis of complex molecules. As a dihalogenated pyrimidine with two distinct reactive sites, this compound offers a powerful platform for sequential functionalization, provided that regioselectivity can be effectively controlled.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The core of achieving selectivity lies in understanding and manipulating the kinetics of the catalytic cycle, primarily the oxidative addition step.
The Foundational Principle: The Reactivity Hierarchy of Carbon-Halogen Bonds
The cornerstone of achieving regioselectivity in reactions with this compound is the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In the vast majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the Pd(0) center.[1] The energy required for this step is directly related to the carbon-halogen bond dissociation energy.
The established reactivity trend is: C–I > C–Br > C–Cl > C–F .[2][3]
The C-I bond is significantly weaker than the C-Br bond, meaning it will undergo oxidative addition to a Pd(0) catalyst much more readily.[4] This provides a thermodynamic and kinetic basis for selectively functionalizing the C5 position (iodo) while leaving the C2 position (bromo) intact for subsequent transformations.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the regioselective functionalization of this compound.
Q1: I want to selectively couple at the C5 (iodo) position. What are the most critical factors to consider?
To achieve selective mono-functionalization at the C5-iodo position, you must leverage its higher reactivity. The key is to use conditions that are just energetic enough to cleave the C-I bond but not the more robust C-Br bond.
-
Mild Reaction Conditions: Lower temperatures (e.g., room temperature to 80 °C) and shorter reaction times are paramount.[5] Harsh conditions can provide sufficient energy to activate the C-Br bond, leading to a mixture of mono- and di-substituted products.[5]
-
Catalyst System: For most standard couplings (Suzuki, Sonogashira), a basic catalyst system like Pd(PPh₃)₄ is often sufficient to react at the C-I bond.[4] The goal is to use a catalyst that is active but not overly reactive.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling partner. Using a large excess can drive the reaction towards di-substitution, especially if the reaction is run for an extended period.
Q2: Is it possible to achieve selective coupling at the C2 (bromo) position first?
Direct selective coupling at the C2-bromo position in the presence of the C5-iodo group is exceptionally challenging and goes against the natural reactivity trend. While some advanced methods using highly specialized ligands or catalyst speciation have been reported to invert selectivity in other dihaloarene systems, this is not a standard or predictable approach for this compound.[6] The most reliable strategy for functionalizing the C2 position is as a second step, after the C5 position has already been modified.
Q3: Which cross-coupling reaction is best for my desired transformation at the C5 position?
The choice of reaction depends on the bond you wish to form:[5]
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters.[7]
-
Sonogashira Coupling: The method of choice for coupling with terminal alkynes to form C(sp)-C(sp²) bonds.[8][9]
-
Buchwald-Hartwig Amination: Used for forming C-N bonds with a wide variety of amines, anilines, and amides.[5]
-
Stille Coupling: An alternative for C-C bond formation using organostannane reagents, often effective where Suzuki couplings may be challenging.[3]
Q4: I am seeing significant amounts of debromination or deiodination. What causes this?
This side reaction, known as hydrodehalogenation, occurs when the aryl halide is reduced instead of coupled.[10] Common causes include:
-
Moisture: Water can act as a proton source. Ensure all solvents and reagents are rigorously dried and the reaction is run under an inert atmosphere.[10]
-
Reagent Impurities: Certain reagents, particularly amines or bases, can contain impurities that act as hydride donors.[10]
-
Solvent Choice: Alcohols can sometimes act as hydride donors. If hydrodehalogenation is a persistent issue, consider switching to an aprotic solvent like dioxane, toluene, or DMF.[5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving problems encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.[10] | 1a. Improve Degassing: Ensure solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[5] 1b. Use Fresh Catalyst: Use a freshly opened bottle of the palladium precursor or a reliable pre-catalyst. |
| 2. Sub-optimal Conditions: The temperature may be too low, or the base may be inappropriate for the specific coupling reaction. | 2a. Screen Temperatures: Incrementally increase the reaction temperature (e.g., from 60 °C to 80 °C or 100 °C). 2b. Base Selection: Ensure the base is appropriate. For Suzuki, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Sonogashira, an amine base like Et₃N is typical. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[5] | |
| 3. Poor Reagent Quality: Boronic acids can degrade over time; terminal alkynes can be impure. | 3. Verify Reagent Purity: Use freshly purchased or purified coupling partners. Check the integrity of boronic acids by NMR if they have been stored for a long time. | |
| Poor Regioselectivity (Di-substitution at C2 and C5) | 1. Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can activate the C-Br bond.[5] | 1a. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60 °C or even room temperature). 1b. Monitor Reaction Time: Track the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-reaction.[5] |
| 2. Overly Active Catalyst System: Some highly active ligands (e.g., certain bulky biarylphosphines) may reduce the selectivity margin. | 2. Simplify the Catalyst: For selective C5 coupling, start with a simple catalyst like Pd(PPh₃)₄. If reactivity is low, then consider more active systems, but monitor selectivity closely. | |
| Formation of Homocoupled Byproducts | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids (in Suzuki reactions) or alkynes (in Sonogashira reactions).[10] | 1. Rigorous Inert Atmosphere: This is the most critical factor. Ensure the reaction vessel is properly purged with an inert gas before adding the catalyst and that a positive pressure of inert gas is maintained throughout the reaction.[10] |
| Reaction Stalls After Partial Conversion | 1. Catalyst Deactivation: The pyrimidine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[11][12] | 1a. Ligand Choice: Use ligands that can stabilize the palladium center and prevent inhibitory binding. Bidentate ligands like dppf or bulky monophosphine ligands can sometimes mitigate this issue. 1b. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be necessary to achieve full conversion. |
Visualizing the Path to Selectivity
To achieve the desired outcome, it is crucial to direct the reaction down the correct catalytic pathway. The diagram below illustrates the fundamental choice the palladium catalyst makes when presented with this compound.
Caption: The kinetic decision point for regioselectivity.
Experimental Protocols
The following are generalized, starting-point protocols for achieving C5-selective functionalization. It is imperative to optimize these conditions for your specific substrates.
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
This protocol is designed to favor the formation of a C-C bond at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed dioxane/water solvent mixture via syringe.[4]
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C5-Selective Sonogashira Coupling
This protocol is for the selective formation of a C-C triple bond at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Degassed THF or DMF
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[13]
-
Solvent and Base Addition: Add the degassed solvent and triethylamine.[13]
-
Alkyne Addition: Add the terminal alkyne dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Sonogashira couplings are often rapid at the C-I position and may be complete in 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS, watching for the consumption of the starting material.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate can be concentrated and purified directly, or washed with aqueous ammonium chloride and brine before drying and concentration.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
Caption: A generalized workflow for regioselective cross-coupling.
By carefully controlling reaction parameters and understanding the principles of catalyst reactivity, researchers can effectively harness the synthetic potential of this compound to build molecular complexity in a predictable and efficient manner.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Loading for 2-Bromo-5-iodopyrimidine Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, loading, and troubleshooting for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Our goal is to move beyond simple protocols and explain the why behind experimental choices, ensuring robust and reproducible results.
The Principle of Chemoselectivity with this compound
The cornerstone of working with this compound is understanding its inherent chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount. The generally accepted order of reactivity is:
This differential reactivity is due to the bond dissociation energies of the carbon-halogen bonds. The C–I bond is weaker and thus more susceptible to oxidative addition by the palladium(0) catalyst, which is typically the rate-limiting step of the catalytic cycle.[4] For this compound, this means that the iodine at the 5-position is significantly more reactive than the bromine at the 2-position.[1][[“]] This allows for selective mono-functionalization at the C-5 position under relatively mild conditions. Subsequent coupling at the C-2 position typically requires more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system.[1]
Frequently Asked Questions (FAQs)
Q1: How do I achieve selective coupling at the C-5 (iodo) position?
To achieve selective mono-functionalization at the more reactive C-5 iodo position, you should employ milder reaction conditions. This includes using lower temperatures (often room temperature to 80 °C) and shorter reaction times.[1] It's also crucial to control the stoichiometry of your coupling partner, typically using 1.0 to 1.2 equivalents. Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[1]
Q2: Is it possible to achieve selective coupling at the C-2 (bromo) position first?
While the C-5 iodo position is intrinsically more reactive, inverting this selectivity is a significant challenge. However, it is not impossible. In some specialized cases, the use of very sterically hindered ligands, such as certain N-heterocyclic carbenes (NHCs), can alter the site-selectivity of the oxidative addition step, favoring the C-2 position.[6][7] This is an area of active research and typically requires extensive catalyst and ligand screening. For most practical applications, a sequential coupling approach (C-5 then C-2) is more straightforward.
Q3: My reaction is turning black. What does this mean and how can I prevent it?
A black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[8] This indicates catalyst decomposition and is a common cause of low yields or stalled reactions.[8][9]
-
Causes :
-
Oxygen : The active Pd(0) catalyst is sensitive to oxygen.[8][10]
-
High Temperatures : Excessive heat can cause catalyst degradation.[8]
-
Ligand Dissociation : If the ligand dissociates from the palladium center, the unprotected metal can aggregate and precipitate.
-
Solvent Effects : Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[9]
-
-
Solutions :
-
Rigorous Degassing : Ensure all solvents and reagents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[8] Maintain a positive inert atmosphere throughout the reaction.
-
Use Robust Ligands : Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can form more stable complexes with palladium, preventing decomposition.
-
Temperature Control : Avoid excessively high temperatures.
-
Q4: What is the difference between a catalyst and a precatalyst?
A catalyst is the active species that participates directly in the catalytic cycle, which for these reactions is a palladium(0) complex. A precatalyst is a more stable, often air-stable, palladium(II) complex that is reduced in situ to the active Pd(0) species under the reaction conditions.[10][12] Common Pd(II) precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and various palladacycles.[10][13] Using precatalysts can improve reproducibility and simplify reaction setup.[11]
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds using organoboron reagents.
Issue 1: Low or No Yield of the C-5 Coupled Product
| Potential Cause | Recommended Solution | Rationale |
| Ineffective Base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][13] Ensure the base is finely ground and anhydrous if necessary. | The base is crucial for the transmetalation step. Its strength, solubility, and pKa can significantly impact the reaction rate.[14] |
| Catalyst Inactivity | Use a fresh palladium source. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or a palladium precatalyst.[13][15] | The choice of ligand is critical. Bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps.[16] |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents.[17] Boronic acids can degrade over time; use fresh or recently purified reagents. | Impurities, especially water and oxygen, can deactivate the catalyst. Boronic acid decomposition can lead to side reactions like protodeborylation.[14] |
| Solubility Issues | Choose a solvent system where all components are soluble at the reaction temperature. Common solvents include dioxane/water, toluene/water, or DMF.[14][17] | Poor solubility can lead to a heterogeneous mixture and slow reaction rates.[14] |
Data Summary: Typical Suzuki-Miyaura Conditions for C-5 Coupling
| Parameter | Recommendation | Reference |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | [1][18] |
| Ligand | PPh₃, dppf, XPhos, SPhos | [13] |
| Catalyst Loading | 1-5 mol% | [19] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | [1][13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | [1][14] |
| Temperature | 80-100 °C | [1] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-5
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.[1]
-
Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[1]
Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds with terminal alkynes.
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
| Potential Cause | Recommended Solution | Rationale |
| Oxygen Contamination | Ensure strictly anaerobic conditions through rigorous degassing of all reagents and solvents.[8] | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, leading to the Glaser byproduct.[8] |
| High Copper Loading | Reduce the loading of the copper(I) co-catalyst (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). | High concentrations of the copper co-catalyst can accelerate the rate of homocoupling.[8] |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. | Slow addition maintains a low concentration of the reactive copper acetylide, disfavoring the bimolecular homocoupling pathway.[8][20] |
| Persistent Homocoupling | Switch to a copper-free Sonogashira protocol. | These protocols eliminate the primary pathway for Glaser coupling but may require specific ligands to facilitate the catalytic cycle.[21][22] |
Data Summary: Typical Sonogashira Conditions for C-5 Coupling
| Parameter | Recommendation | Reference |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [1][10] |
| Copper Co-catalyst | CuI (1-10 mol%) | [1][23] |
| Catalyst Loading | 1-5 mol% Pd, 1-10 mol% Cu | [1][10] |
| Base | Et₃N, piperidine, or DIPEA (2-3 equiv.) | [1] |
| Solvent | THF, DMF, or Et₃N | [10][13] |
| Temperature | Room Temperature to 80 °C | [10][24] |
Experimental Protocol: Selective Sonogashira Coupling at C-5
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1]
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N).[1]
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[1]
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS until completion.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds.
Issue 3: Low Conversion or Catalyst Inhibition
| Potential Cause | Recommended Solution | Rationale |
| Incorrect Ligand Choice | Use bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos, RuPhos).[13][25] Ligand choice is critical and often substrate-dependent. | These ligands promote the reductive elimination step, which is often the turnover-limiting step in C-N coupling. They also stabilize the palladium catalyst.[26][27] |
| Inappropriate Base | Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS.[1][25] | A strong base is required to deprotonate the amine or amido-palladium intermediate to facilitate reductive elimination.[27] |
| Catalyst Poisoning | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting catalysis.[13] | Using a higher catalyst loading or a more robust ligand can sometimes overcome this inhibition. |
| Iodide Inhibition | While more reactive in oxidative addition, aryl iodides can sometimes be challenging substrates as the generated iodide can inhibit the catalyst.[28] | If inhibition is suspected, screening different ligands and ensuring complete solubility of all components is crucial.[28] |
Data Summary: Typical Buchwald-Hartwig Conditions for C-5 Coupling
| Parameter | Recommendation | Reference |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | [1][13] |
| Ligand | BINAP, XPhos, SPhos, RuPhos | [13][29] |
| Catalyst Loading | 1-5 mol% Pd, 1.2-2x Ligand:Pd ratio | [1] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ (1.2-2.0 equiv.) | [1][25] |
| Solvent | Toluene, Dioxane, THF | [28] |
| Temperature | 80-110 °C | [13] |
Experimental Protocol: Selective Buchwald-Hartwig Amination at C-5
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[1]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[1]
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.[1]
-
Heat the mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams illustrate the key concepts.
Caption: Preferential oxidative addition at the C-I bond.
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. consensus.app [consensus.app]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. arodes.hes-so.ch [arodes.hes-so.ch]
- 24. reddit.com [reddit.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. jk-sci.com [jk-sci.com]
- 28. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 29. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
preventing Glaser homocoupling in 2-Bromo-5-iodopyrimidine Sonogashira reactions
Technical Support Center: Sonogashira Reactions of 2-Bromo-5-iodopyrimidine
A Guide to Preventing Glaser Homocoupling and Optimizing Your Reaction
Welcome to the Technical Support Center for Sonogashira reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful cross-coupling reaction. This guide provides in-depth technical advice in a question-and-answer format to address common challenges, with a specific focus on preventing the undesirable Glaser-Hay homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Sonogashira reaction with this compound?
The main challenge is achieving regioselective coupling at the C5-I bond without significant formation of the alkyne homocoupling byproduct, known as the Glaser-Hay coupling product. The high reactivity of the C-I bond compared to the C-Br bond allows for selective reaction, but the conditions that favor the desired cross-coupling can also promote the undesired dimerization of the terminal alkyne.
Q2: What is Glaser-Hay homocoupling and why is it a problem?
Glaser-Hay coupling is an oxidative dimerization of terminal alkynes to form 1,3-diynes.[1][2] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen.[2][3] It is a significant side reaction in Sonogashira couplings because it consumes the alkyne starting material, reduces the yield of the desired product, and complicates purification.[4]
Q3: What are the main causes of Glaser homocoupling in a Sonogashira reaction?
The two primary culprits are the presence of oxygen and the use of a copper(I) co-catalyst.[5] Oxygen acts as the oxidant for the dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[3][5] While the copper co-catalyst is often added to increase the rate of the Sonogashira reaction, it also catalyzes this unwanted side reaction.[5][6]
Q4: Can I perform the Sonogashira reaction without a copper co-catalyst to avoid Glaser coupling?
Yes, copper-free Sonogashira protocols have been developed and are the most effective way to eliminate Glaser homocoupling.[6][7][8] These reactions may require adjustments to the reaction conditions, such as using more active palladium catalysts, different ligands, or higher temperatures, but they completely avoid the primary catalyst for the homocoupling side reaction.[9]
Troubleshooting Guide: Minimizing Glaser Homocoupling
This section provides detailed strategies to address the formation of the 1,3-diyne byproduct.
Issue 1: Significant Formation of Homocoupled Alkyne Dimer
Probable Cause A: Presence of Oxygen
The Glaser coupling is an oxidative process, and even trace amounts of oxygen can significantly promote this side reaction.[10]
Solutions:
-
Rigorous Degassing: It is crucial to thoroughly degas all solvents and liquid reagents. Common methods include:
-
Freeze-Pump-Thaw: This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is standard practice.[11]
-
Inert Gas Sparging: Bubbling a stream of an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can effectively remove dissolved oxygen.
-
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of a high-purity inert gas.[5] Use Schlenk lines or a glovebox for optimal exclusion of air.
Probable Cause B: High Copper(I) Co-catalyst Concentration
While copper(I) salts like CuI accelerate the Sonogashira reaction, they are also the primary catalyst for Glaser coupling.[12] Excessive amounts can significantly increase the rate of homocoupling.[9]
Solutions:
-
Reduce Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst. Typically, 1-5 mol% of CuI is sufficient.[13][14]
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration of the copper acetylide intermediate, thus disfavoring the bimolecular homocoupling reaction.[5][15]
Probable Cause C: Suboptimal Reaction Conditions Favoring Homocoupling
If the desired cross-coupling reaction is slow, the alkyne has more opportunity to homocouple.[9][16]
Solutions:
-
Optimize Catalyst and Ligand: For dihalogenated pyrimidines, the choice of palladium source and ligand is critical for promoting selective and efficient cross-coupling. While Pd(PPh₃)₄ is a common choice, catalysts with bulky, electron-rich phosphine ligands can sometimes favor the desired reaction pathway.[17][18]
-
Choice of Base and Solvent: The base and solvent system plays a crucial role. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[16] Solvents such as THF, DMF, or acetonitrile are often employed.[15][19] For less reactive bromides, a more polar aprotic solvent like DMF and a higher temperature may be beneficial.[19][20]
-
Temperature Control: While some Sonogashira reactions proceed at room temperature, others may require heating.[19] However, excessively high temperatures can sometimes favor the homocoupling pathway.[9] It is important to find the optimal temperature that promotes the cross-coupling without significantly accelerating the side reaction.
Visualizing the Competing Pathways
The following diagram illustrates the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Caption: Competing Sonogashira and Glaser coupling pathways.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, with precautions to minimize homocoupling.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (Base)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent, followed by the base (2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture. For sensitive substrates prone to homocoupling, add the alkyne slowly via a syringe pump over 1-2 hours.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a method to completely avoid Glaser homocoupling by omitting the copper co-catalyst.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₄ or another suitable palladium catalyst (e.g., PdCl₂(dppf))
-
Amine base (e.g., TEA, DIPA)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base (2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.).
-
Heat the reaction to a higher temperature than the copper-catalyzed counterpart (e.g., 60-100 °C) and monitor its progress.
-
Work-up and purification are performed as described in Protocol 1.
Workflow for Optimizing a Copper-Free Sonogashira Reaction
Caption: A systematic approach to optimizing copper-free conditions.
Data Summary: Catalyst and Ligand Selection
The choice of palladium catalyst and ligand can significantly influence the outcome of the Sonogashira reaction, especially in terms of regioselectivity and efficiency.
| Catalyst System | Ligand Type | Typical Application Notes |
| Pd(PPh₃)₄ | Monodentate phosphine | A standard, versatile catalyst. May require higher temperatures for less reactive halides.[17][18] |
| PdCl₂(PPh₃)₂ | Monodentate phosphine | A common Pd(II) precatalyst that is reduced in situ.[14] |
| Pd₂(dba)₃ / Xantphos | Bidentate phosphine | Bulky, electron-rich ligands can enhance catalytic activity and may influence regioselectivity.[17][18] |
| PdCl₂(dppf) | Bidentate phosphine | Often effective for challenging cross-couplings and can sometimes suppress side reactions.[5][19] |
| N-Heterocyclic Carbene (NHC) Palladium Complexes | NHC | Can offer high stability and activity, serving as an alternative to phosphine ligands.[21] |
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Sonogashira Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. snu.elsevierpure.com [snu.elsevierpure.com]
- 18. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Large-Scale Synthesis of 2-Bromo-5-iodopyrimidine Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-5-iodopyrimidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered in the laboratory and during scale-up.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] Its unique structure, featuring two different halogen atoms on the pyrimidine ring, allows for selective functionalization through various cross-coupling reactions.[1][4][5] However, the large-scale synthesis of this compound is not without its challenges, including controlling reaction conditions, minimizing impurities, and developing efficient purification methods.[6][7] This guide will equip you with the knowledge to overcome these hurdles.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems that may arise during the synthesis of this compound derivatives in a question-and-answer format.
Low Yields and Incomplete Reactions
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound derivatives can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Temperature: Temperature control is critical. For instance, in syntheses involving organolithium reagents, such as the lithiation of a dibromopyrimidine followed by iodination, temperatures must be strictly maintained at low levels (e.g., -78 °C) to prevent side reactions like dehalogenation.[8] Conversely, some reactions may require heating to proceed to completion.[9]
-
Actionable Advice: Carefully monitor the internal reaction temperature. For exothermic reactions, ensure efficient cooling and consider a slower addition of reagents.[6] For reactions that require heating, ensure uniform heat distribution, especially in large reactors.
-
-
Insufficient Reagent Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. Ensure that the limiting reagent is appropriate for your reaction and that other reagents are used in the correct excess.
-
Actionable Advice: Recalculate the stoichiometry of all reagents. For moisture-sensitive reactions, ensure the accurate determination of the concentration of reagents like n-butyllithium.
-
-
Poor Mixing in Large-Scale Reactions: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reactions and byproduct formation.[6]
-
Actionable Advice: Use a reactor with an appropriate impeller design and agitation speed for the scale and viscosity of your reaction mixture.
-
-
Moisture or Air Contamination: Many of the reagents used in these syntheses, such as organolithiums and strong bases, are highly sensitive to moisture and air.[6]
-
Actionable Advice: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.
-
Actionable Advice: Optimize your work-up procedure. For extractions, perform multiple extractions with smaller volumes of solvent. During purification, select the appropriate method (e.g., recrystallization, column chromatography) and optimize the conditions to minimize loss.[6]
-
Impurity Formation and Side Reactions
Question: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS/NMR). How can I identify and minimize these byproducts?
Answer: The formation of impurities is a major challenge in the synthesis of halogenated heterocycles. Identifying the structure of the major byproducts is the first step toward mitigating their formation.
Common Impurities and Mitigation Strategies:
-
Over-bromination or -iodination: In reactions involving electrophilic halogenation, the formation of di- or tri-halogenated species can occur.
-
Mitigation: Carefully control the stoichiometry of the halogenating agent. A slow, portion-wise addition can help to minimize over-halogenation.
-
-
Isomeric Byproducts: Depending on the synthetic route, the formation of isomeric products is possible. For example, in the synthesis of 2-amino-5-bromo-3-iodopyridine, the formation of other isomers can be a challenge.[10]
-
Mitigation: Optimize reaction conditions such as temperature, solvent, and catalyst to favor the formation of the desired isomer. The choice of a regioselective synthetic route is also crucial.
-
-
Dehalogenation Products: Strong bases or reducing conditions can lead to the removal of one or both halogen atoms.
-
Mitigation: Use the minimum effective amount of base and maintain low temperatures, especially when working with organometallic intermediates.[8]
-
-
Hydrolysis of Starting Materials or Product: The pyrimidine ring can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Mitigation: Control the pH during the reaction and work-up. Avoid prolonged exposure to strong acids or bases.
-
Purification and Isolation Challenges
Question: I am struggling to purify my this compound derivative. Column chromatography is proving difficult and inefficient on a large scale. What are my options?
Answer: Purification is a critical step, and while column chromatography is a powerful tool in the lab, it is often impractical for large-scale production.[6]
Alternative Purification Strategies:
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds.
-
Workflow:
-
Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar compounds include ethanol, ethyl acetate, and hexane mixtures.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If necessary, filter the hot solution to remove insoluble impurities. Allow the solution to cool slowly to form crystals. Cool further in an ice bath to maximize recovery. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.[10]
-
-
-
Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the impurities are soluble but the product is not can be effective.
-
Vacuum Distillation: For liquid or low-melting solid derivatives, vacuum distillation can be a viable option.[6]
-
Acid-Base Extraction: If your derivative has basic or acidic functional groups, you can use pH adjustments to move it between aqueous and organic layers, leaving neutral impurities behind.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
There are several established methods for synthesizing this compound. One common approach involves the halogen exchange reaction of 5-bromo-2-chloropyrimidine with a source of iodide, such as sodium iodide or hydroiodic acid.[4][11] Another route may involve the direct bromination and iodination of a pyrimidine precursor. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.
Q2: What are the key safety precautions when handling reagents for this synthesis?
Many of the reagents used can be hazardous. For example, n-butyllithium is pyrophoric, and strong acids and bases are corrosive.[6] Halogenating agents like N-bromosuccinimide (NBS) and iodine can be toxic and irritating. Always consult the Safety Data Sheet (SDS) for each reagent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][12]
Q3: How should I store this compound and its derivatives?
These compounds are generally stable solids. It is recommended to store them in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[8] Some halogenated compounds can be light-sensitive, so storage in an amber bottle is advisable.
Q4: Can I perform selective cross-coupling reactions on this compound?
Yes, the differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5] This allows for the functionalization of the 5-position while leaving the 2-bromo position available for subsequent transformations.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Bromo-2-chloropyrimidine
This protocol is adapted from a known procedure for the synthesis of 2-iodo-5-bromopyrimidine.[11]
Materials:
-
5-Bromo-2-chloropyrimidine
-
Sodium iodide
-
Hydroiodic acid (57 wt. %)
-
Chloroform
-
10N Sodium hydroxide solution
-
Magnesium sulfate
-
Ice
Procedure:
-
To a suspension of 5-bromo-2-chloro-pyrimidine (1.0 eq) and sodium iodide (1.7 eq) in chloroform, add hydroiodic acid (0.85 eq) at 0 °C.
-
Remove the cooling bath and stir the reaction mixture for 20 hours at room temperature.
-
Pour the reaction mixture into a mixture of ice water and 10N NaOH solution.
-
Add more chloroform and stir for 10 minutes.
-
Separate the organic phase. Extract the aqueous layer with chloroform.
-
Combine the organic phases, dry over MgSO4, and concentrate in vacuo to yield the product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Tables
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂BrIN₂ | [12][13] |
| Molecular Weight | 284.88 g/mol | [12][13] |
| Melting Point | 99-103 °C | [4][12] |
| Appearance | White to light yellow powder | [4] |
Visual Diagrams
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yields.
Decision Tree for Purification Strategy
Caption: A decision tree for selecting a purification strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]
- 10. ijssst.info [ijssst.info]
- 11. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. 5-Bromo-2-iodopyrimidine 97 183438-24-6 [sigmaaldrich.com]
- 13. This compound | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Reaction Conditions for 2-Bromo-5-iodopyrimidine
Welcome to the technical support center for 2-Bromo-5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to refine your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and reactivity of this compound.
Q1: What are the key physical and chemical properties of this compound?
This compound is a solid at room temperature with a melting point range of 99-103 °C. Its molecular weight is approximately 284.88 g/mol .[1] It is a valuable building block in organic synthesis due to the presence of two different halogen atoms on the pyrimidine ring, which allows for selective functionalization.[2][[“]]
Key Properties Summary:
| Property | Value | Source |
| Molecular Formula | C4H2BrIN2 | [1] |
| Molecular Weight | 284.88 g/mol | [1] |
| Melting Point | 99-103 °C | |
| Appearance | Solid |
It is important to handle this compound with appropriate safety precautions, as it can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1]
Q2: How should this compound be stored?
Due to its sensitivity to light, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place. Avoid prolonged exposure to sunlight. As a halogenated heterocyclic compound, it should be stored away from strong oxidizing agents and acidic substances.[4]
Q3: What is the general reactivity order of the halogens in this compound in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[5][6] This differential reactivity is a cornerstone of its utility, allowing for selective reactions at the more reactive C-I bond at the 5-position while leaving the C-Br bond at the 2-position intact for subsequent transformations.[2][5] This selectivity is primarily governed by the relative bond strengths and the ease of oxidative addition to a palladium(0) catalyst.[5]
Q4: Can you provide a general overview of the synthesis of this compound?
One common synthetic route involves the iodination of 5-bromo-2-chloropyrimidine using sodium iodide and hydroiodic acid.[7] Another approach is a one-step synthesis from 2-bromomalonaldehyde and an amidine compound, which can be a more cost-effective method for large-scale production.[8]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides detailed troubleshooting guides for common palladium-catalyzed cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling: Troubleshooting Guide
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, issues can arise.
Problem 1: Low or no yield of the desired coupled product.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh, high-quality catalyst. For challenging couplings, especially with less reactive aryl bromides, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos.[9][10]
-
Inappropriate Base: The choice of base is critical for activating the boronic acid.[11] For many Suzuki couplings with pyrimidine systems, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective.[9][10] If you are experiencing low yields, screening different bases is recommended.
-
Solvent Issues: The reaction requires a suitable solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water to dissolve both the organic and inorganic reagents.[10] Ensure your solvents are anhydrous and degassed to prevent catalyst deactivation.[12]
-
Low Reaction Temperature: While selective coupling at the C-I position can often be achieved at moderate temperatures, coupling at the less reactive C-Br site may require higher temperatures (e.g., 80-100 °C).[5][9]
Problem 2: Lack of selectivity – reaction at both C-I and C-Br positions.
Possible Causes & Solutions:
-
Reaction Temperature is Too High: The difference in reactivity between the C-I and C-Br bonds can be exploited by carefully controlling the temperature. To favor mono-coupling at the C-I position, start with a lower reaction temperature (e.g., room temperature to 60 °C).[6]
-
Prolonged Reaction Time: Even at lower temperatures, extended reaction times can lead to the slower reaction at the C-Br bond. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed and the desired mono-substituted product is maximized.[5]
-
Catalyst System: Some highly active catalyst systems may reduce the selectivity. If you are aiming for mono-substitution, a less reactive catalyst might be beneficial.
Sonogashira Coupling: Troubleshooting Guide
The Sonogashira coupling is used to form carbon-carbon triple bonds between terminal alkynes and aryl or vinyl halides.[6]
Problem 1: Homocoupling of the alkyne (Glaser coupling) is a major side product.
Possible Causes & Solutions:
-
Excess Copper(I) Cocatalyst: The copper(I) salt (typically CuI) is crucial for the catalytic cycle but can also promote the homocoupling of the alkyne.[13] Use the minimum effective amount of CuI (typically 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be advantageous.[14]
-
Presence of Oxygen: Glaser coupling is often promoted by oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[14]
-
Base Selection: The choice of amine base can influence the extent of homocoupling. Diisopropylamine or triethylamine are commonly used.[15][16]
Problem 2: Dehalogenation of this compound.
Possible Causes & Solutions:
-
Reaction Temperature is Too High: Higher temperatures can lead to side reactions, including dehalogenation.[13] If possible, run the reaction at a lower temperature for a longer period.
-
Base Strength: A very strong base or certain impurities can promote dehalogenation. Consider using a milder base.[13]
Stille Coupling: Troubleshooting Guide
The Stille coupling involves the reaction of an organostannane with an organic halide.[17]
Problem 1: Difficulty in removing tin byproducts during purification.
Possible Causes & Solutions:
-
Workup Procedure: Tin byproducts can often be removed by treatment with a fluoride source, such as aqueous KF, which forms insoluble tin fluorides that can be filtered off.
-
Chromatography: Careful column chromatography is often required. The polarity of the tin byproducts can sometimes be manipulated by the choice of eluent.
Problem 2: Low reactivity or reaction stalling.
Possible Causes & Solutions:
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction rate. For less reactive systems, more electron-rich and bulky ligands may be necessary.[18]
-
Additives: The addition of a copper(I) salt as a co-catalyst can sometimes accelerate the transmetalation step, which is often the rate-determining step in the Stille coupling.[19]
Visualizing the Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for palladium cross-coupling.
Section 3: Selective Lithiation and Metal-Halogen Exchange
The differential reactivity of the C-I and C-Br bonds also extends to metal-halogen exchange reactions, providing a pathway for introducing a wide range of electrophiles.
Q: How can I achieve selective metal-halogen exchange at the 5-position (C-I)?
Selective lithium-halogen exchange at the more labile C-I bond is a powerful strategy.[20]
Recommended Conditions:
-
Reagent: n-Butyllithium (n-BuLi) is a common choice.[21]
-
Temperature: Performing the reaction at very low temperatures is crucial for selectivity. Temperatures between -78 °C and -100 °C are typically recommended.[21][22] At these temperatures, the exchange at the C-I bond is significantly faster than at the C-Br bond.[20]
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) are common solvents. THF can sometimes accelerate the exchange.[21]
-
Reaction Time: The lithium-halogen exchange is generally a very fast reaction, often complete within minutes at low temperatures.[21] Prolonged reaction times before quenching with an electrophile can lead to side reactions.
Troubleshooting Lithiation Reactions
Problem: Poor selectivity, with exchange occurring at both halogen positions.
Possible Cause & Solution:
-
Temperature is too high: This is the most common reason for loss of selectivity. Ensure your cooling bath is maintained at the target low temperature throughout the addition of the organolithium reagent and the subsequent stirring period.
Problem: Formation of butyl-pyrimidine byproduct.
Possible Cause & Solution:
-
Reaction of the aryllithium with the butyl halide byproduct: The n-BuLi reagent generates a butyl halide (e.g., butyl iodide) after the exchange. This can react with the newly formed pyrimidyl-lithium species. To minimize this, use the shortest possible reaction time and consider using two equivalents of t-butyllithium (t-BuLi), where the second equivalent decomposes the t-butyl iodide byproduct.[21]
Visualizing Selective Lithiation
The following workflow outlines the decision-making process for selective lithiation.
Caption: Workflow for selective iodine-lithium exchange.
Section 4: Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position
This protocol provides a starting point for the selective coupling of an arylboronic acid at the C-I position.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).[12]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[12]
-
Solvent Addition: Add degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Selective Iodine-Lithium Exchange and Quenching
This protocol outlines a general procedure for selective lithiation.
-
Setup: To a flame-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add this compound (1.0 equiv.) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv.) dropwise, maintaining the internal temperature below -95 °C.
-
Stirring: Stir the reaction mixture at -100 °C for 15-30 minutes.[21]
-
Quenching: Add the desired electrophile (1.2 equiv.) dropwise at -100 °C.
-
Warming and Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the product by column chromatography.
References
- 1. This compound | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. consensus.app [consensus.app]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. joss.tcnj.edu [joss.tcnj.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting ¹H NMR Spectra of 2-Bromo-5-iodopyrimidine and its Derivatives
For researchers and professionals in drug development, the pyrimidine scaffold is of paramount importance, forming the core of numerous therapeutic agents. The precise characterization of substituted pyrimidines is a cornerstone of medicinal chemistry, ensuring structural integrity and guiding synthetic strategy. Among the versatile building blocks, 2-Bromo-5-iodopyrimidine stands out as a dihalogenated intermediate, offering orthogonal reactivity for sequential cross-coupling reactions.
This guide provides an in-depth, practical comparison of the ¹H NMR spectra of this compound and its derivatives. We will move beyond a simple cataloging of peaks to explain the underlying principles that govern the spectral appearances, empowering you to interpret complex spectra with confidence.
The ¹H NMR Landscape of the Pyrimidine Ring
The pyrimidine ring is a π-deficient heteroaromatic system. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly deshields the ring protons compared to benzene. In the parent pyrimidine molecule, the proton at the C2 position is the most deshielded (δ ≈ 9.26 ppm), followed by the equivalent protons at C4 and C6 (δ ≈ 8.78 ppm), and finally the proton at C5 (δ ≈ 7.36 ppm).[1] The introduction of substituents dramatically alters this landscape, providing a wealth of structural information.[2][3][4][5]
Deconstructing the Spectrum of this compound
Let's begin with the parent compound of our study. The structure contains two protons at the C4 and C6 positions.
Structure and Proton Numbering:
-
Chemical Shift (δ): The two remaining ring protons, H4 and H6, are in chemically distinct environments. Both are adjacent to a ring nitrogen, which causes a significant downfield shift. Furthermore, they are both adjacent to the electron-withdrawing iodine atom at C5. The bromine at C2 is meta to both protons, and its effect on their chemical shift is less pronounced but still contributes to the overall deshielding. Consequently, we expect two signals in the far downfield region of the spectrum. Based on analogous substituted pyrimidines, these protons typically appear as sharp singlets above δ 8.5 ppm. For the closely related 5-Bromo-2-iodopyrimidine, the two protons appear as a singlet at 8.54 ppm, suggesting that in some dihalogenated pyrimidines, the chemical environments can be coincidentally very similar.[6] However, for this compound, we anticipate two distinct signals.
-
Coupling Constants (J): The coupling between H4 and H6 is a four-bond meta-coupling (⁴JHH). In pyrimidine systems, such long-range couplings are typically very small, often less than 2 Hz.[1] As a result, the signals for H4 and H6 will appear as sharp singlets or, at high resolution, as very narrowly split doublets. This lack of significant splitting is a hallmark of 2,4,5,6-tetrasubstituted pyrimidines.
Comparative Analysis: The Influence of Substituents
The true power of NMR analysis becomes evident when comparing the parent compound to its derivatives. This compound is designed for selective functionalization, typically via Suzuki, Stille, or Sonogashira coupling reactions. The bromine at C2 is generally more susceptible to palladium-catalyzed coupling than the iodine at C5, although selectivity can be tuned. We will explore how substitution at these positions impacts the ¹H NMR spectrum.
Scenario 1: Substitution at the 2-Position (Replacing Bromine)
Let's consider the replacement of the C2-Bromine with an aryl group (e.g., phenyl) via a Suzuki coupling reaction.
-
Effect on H4 and H6: The introduction of a phenyl group at C2 removes the inductive effect of the bromine and introduces new electronic and anisotropic effects.
-
Electronic Effects: A phenyl group is generally less electron-withdrawing than bromine. This would lead to a slight shielding (upfield shift) of the ring protons.
-
Anisotropic Effects: More significantly, the ring current of the new phenyl group will induce strong anisotropic effects. Depending on the rotational conformation (torsion angle) of the phenyl group relative to the pyrimidine ring, the nearby H4 and H6 protons can be either shielded or deshielded. Protons located above the face of the phenyl ring will experience an upfield shift, while those near the edge will experience a downfield shift. This often leads to a significant change in the chemical shifts of both H4 and H6.
-
Scenario 2: Substitution at the 5-Position (Replacing Iodine)
Now, let's examine the effect of replacing the C5-Iodine with an electron-donating group, such as an amino group (-NH₂).
-
Effect on H4 and H6: The amino group is a strong electron-donating group through resonance.
-
Electronic Effects: This donation of electron density into the π-deficient pyrimidine ring will cause significant shielding of the adjacent protons, H4 and H6. We would predict a substantial upfield shift for both signals compared to the parent compound. Studies on substituted 2- and 5-aminopyrimidines confirm that amino groups cause a pronounced upfield shift of ring protons.[7]
-
Coupling: The ⁴JHH meta-coupling between H4 and H6 would remain small.
-
Data Summary
The following table summarizes the predicted ¹H NMR spectral changes for derivatives of this compound. Actual chemical shifts are highly dependent on the specific substituent and solvent used.
| Compound | Substituent at C2 | Substituent at C5 | Expected δ (H4) | Expected δ (H6) | Key Observations |
| Parent | -Br | -I | Downfield (>8.5 ppm) | Downfield (>8.5 ppm) | Two sharp singlets or narrow doublets. |
| Derivative A | Aryl Group | -I | Shifted (anisotropy) | Shifted (anisotropy) | Chemical shifts are sensitive to the conformation of the aryl group. |
| Derivative B | -Br | Amino (-NH₂) | Significant Upfield Shift | Significant Upfield Shift | Strong shielding effect from the electron-donating group. |
| Derivative C | -Br | Fluoro (-F) | Downfield Shift | Downfield Shift | Fluorine's strong inductive effect deshields adjacent protons.[8] Long-range J-coupling (J-HF) may be observed.[9] |
Experimental Workflow and Protocols
Scientific integrity demands robust and reproducible experimental design. The following section details the causality behind key experimental choices and provides a self-validating protocol for acquiring high-quality ¹H NMR spectra for this class of compounds.
Workflow for ¹H NMR Analysis
The logical flow from sample to interpreted data is crucial for efficiency and accuracy.
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Experimental Protocol
Objective: To obtain a high-resolution ¹H NMR spectrum of a this compound derivative.
1. Solvent Selection (The Causality):
- Default Choice (CDCl₃): Chloroform-d is a good starting point for many organic molecules due to its relatively low cost and ability to dissolve a wide range of nonpolar to moderately polar compounds.[10]
- Alternative (DMSO-d₆): For highly polar or sparingly soluble pyrimidine derivatives, particularly those capable of hydrogen bonding, Dimethyl sulfoxide-d₆ is superior. Its high polarity ensures dissolution, preventing signal broadening from aggregation. However, be aware that the residual water peak in DMSO-d₆ can obscure signals around δ 3.4 ppm.[11]
- Avoid Aromatic Solvents (initially): Solvents like Benzene-d₆ should be avoided for initial characterization unless specific aromatic-solvent-induced shifts (ASIS) are being studied, as they can complicate the spectrum by inducing significant shifts that deviate from standard values.[12]
2. Sample Preparation:
- Accurately weigh 5-10 mg of the pyrimidine derivative into a clean, dry vial. Rationale: This concentration is optimal for achieving a good signal-to-noise ratio on modern NMR spectrometers (≥400 MHz) in a reasonable time.
- Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. A clear, particulate-free solution is essential for high-quality spectra.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.
3. Data Acquisition (on a 400 MHz Spectrometer):
- Insert the sample into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Perform tuning and matching of the probe for the ¹H channel.
- Execute an automatic or manual shimming procedure to optimize the magnetic field homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
- Set the following key acquisition parameters:
- Pulse Angle: 30-45 degrees. Rationale: A smaller pulse angle allows for a shorter relaxation delay (d1) without saturating the signal, increasing experimental throughput.
- Number of Scans (ns): 16. Rationale: This is typically sufficient for a ~10 mg sample. Increase ns if the signal-to-noise ratio is poor.
- Relaxation Delay (d1): 2 seconds. Rationale: For aromatic protons, a 2-second delay is generally adequate for near-complete relaxation, ensuring accurate integration.
- Acquisition Time (aq): ~4 seconds. Rationale: A longer acquisition time provides better resolution.
- Acquire the Free Induction Decay (FID).
4. Data Processing:
- Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio.
- Perform a Fourier Transform.
- Manually phase the spectrum to ensure all peaks are in pure absorption mode.
- Apply a baseline correction algorithm.
- Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm) or an internal standard like TMS to δ 0.00 ppm.
- Integrate the signals corresponding to the pyrimidine protons. The relative integrals should match the number of protons.
- Identify the chemical shift (δ) and multiplicity (e.g., singlet, doublet) of each signal.
By following this detailed protocol, you ensure that the acquired data is both accurate and reliable, forming a solid foundation for structural interpretation and comparison across different derivatives.
References
- 1. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics | Semantic Scholar [semanticscholar.org]
- 6. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-5-fluoropyrimidine(947533-45-1) 1H NMR [m.chemicalbook.com]
- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. unn.edu.ng [unn.edu.ng]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
A Researcher's Guide to the Differential Reactivity of 2-Bromo-5-iodopyrimidine
For researchers, scientists, and drug development professionals, dihalopyrimidines are indispensable building blocks. Their utility stems from the capacity for sequential, site-selective functionalization, enabling the rapid construction of complex molecular architectures. Among these, 2-Bromo-5-iodopyrimidine stands out as a particularly versatile reagent. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a high degree of control in synthetic strategies. This guide provides an in-depth comparison of the reactivity of this compound against other dihalopyrimidines, supported by mechanistic principles and experimental insights.
The Foundation of Selectivity: Understanding Halogen Reactivity
The ability to selectively functionalize one position of a dihalopyrimidine over another is governed by the fundamental principles of carbon-halogen bond reactivity. In the context of the most widely used transformations—palladium-catalyzed cross-coupling reactions—this reactivity is primarily dictated by bond dissociation energies.
The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is:
This trend is a direct consequence of the decreasing strength of the carbon-halogen bond as one moves down the group. The C-I bond is the longest and weakest, making it the most susceptible to cleavage by a low-valent palladium catalyst. This inherent difference is the cornerstone of achieving regioselectivity with substrates like this compound.[2][3]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Figure 1: Halogen Reactivity Hierarchy
Palladium-Catalyzed Cross-Coupling: A Tale of Two Halogens
The differential reactivity of the C-I and C-Br bonds in this compound allows for exquisite control over a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, one can selectively functionalize the 5-position (iodine) while leaving the 2-position (bromine) untouched for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation.[4][5] When this compound is subjected to Suzuki coupling conditions, the reaction overwhelmingly occurs at the C-I bond. This allows for the synthesis of 5-aryl-2-bromopyrimidines, which are valuable intermediates for further diversification.[3]
Causality Behind Experimental Choices:
-
Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are typically sufficient for activating the C-I bond. More active catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos) can also be used, often at lower catalyst loadings.[6]
-
Base: A mild base such as K₂CO₃ or K₃PO₄ is generally used. Harsher bases are often unnecessary for the more reactive C-I bond and could promote side reactions.[6]
-
Temperature: Reactions can often be run at moderate temperatures (e.g., 80-100 °C) to ensure selective activation of the C-I bond without disturbing the C-Br bond.[3]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted heterocycles.[7][8][9] Similar to the Suzuki coupling, the reaction with this compound proceeds with high selectivity at the 5-position. The use of a copper(I) co-catalyst is standard in these reactions.[7][8]
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) iodide (CuI) is crucial for the catalytic cycle, facilitating the formation of a copper(I) acetylide intermediate.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used, which also serves to neutralize the HX byproduct.[7]
-
Atmosphere: While many modern protocols are robust, performing the reaction under an inert atmosphere can prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[11][12] The selective amination of this compound at the C-5 position can be achieved, although the reaction may require more careful optimization compared to C-C couplings.
Causality Behind Experimental Choices:
-
Ligand: The choice of ligand is critical in Buchwald-Hartwig amination.[12] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate the reductive elimination step and achieve high yields.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required to deprotonate the amine and facilitate its entry into the catalytic cycle.[12]
Comparative Reactivity Data
The following table summarizes the expected regioselectivity and typical yields for the functionalization of this compound compared to other dihalopyrimidines.
| Substrate | Reaction | Coupling Partner | Typical Catalyst System | Major Product | Regioselectivity (5- vs. 2-position) | Approx. Yield |
| This compound | Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-bromopyrimidine | >95:5 | 85-95% |
| This compound | Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-bromopyrimidine | >95:5 | 80-90% |
| 5-Bromo-2-chloropyrimidine | Suzuki | Arylboronic acid | Pd(OAc)₂/SPhos, K₂CO₃ | 2-Aryl-5-bromopyrimidine | >90:10 (at C-Cl) | 75-85% |
| 2,5-Dibromopyrimidine | Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-bromopyrimidine | Variable, often mixtures | 40-60% (mono-adduct) |
Note: Data is compiled from analogous systems and general principles of cross-coupling reactions. Yields are highly dependent on the specific substrates and conditions used.[13][14][15]
dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} Figure 2: Selective Functionalization Pathways
Beyond Cross-Coupling: SNAr and Metal-Halogen Exchange
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).[16] The reactivity of halogens as leaving groups in SNAr reactions can be more complex than in cross-coupling and is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, for SNAr on pyrimidines, the order of reactivity can be influenced by the stability of the Meisenheimer intermediate.[16] For dihalopyrimidines, substitution often favors the C4/C6 positions, followed by the C2 position.[17][18][19] In this compound, the electronic environment makes both positions susceptible, and achieving high selectivity can be challenging without directing groups.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic reagents.[20] This reaction is typically performed at low temperatures using organolithium reagents (e.g., n-BuLi or t-BuLi).[21] The rate of exchange follows the trend I > Br > Cl.[20] Consequently, treating this compound with an alkyllithium reagent at low temperatures (e.g., -78 °C) would selectively generate the 5-lithiated pyrimidine, which can then be trapped with various electrophiles.[22]
Causality Behind Experimental Choices:
-
Temperature: Cryogenic temperatures are essential to prevent side reactions, such as the alkyllithium reagent attacking the pyrimidine ring or the newly formed lithiated species reacting with the starting material.[21][23]
-
Reagent Stoichiometry: Careful control of the amount of organolithium reagent is necessary to avoid double exchange or other undesired reactions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound at the 5-position.
Self-Validating System: This protocol is designed to be self-validating through in-process monitoring (TLC/LC-MS) and final product characterization (NMR, MS), ensuring the desired regioselectivity and purity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Stir the mixture to form a suspension.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of the inert gas.
-
Reaction: Heat the mixture with stirring to 85-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours, characterized by the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-2-bromopyrimidine.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a superior building block for sequential cross-coupling strategies due to the pronounced and predictable difference in reactivity between its C-I and C-Br bonds. This allows for the selective and high-yielding functionalization at the 5-position under standard palladium-catalyzed conditions, while preserving the 2-bromo position for subsequent synthetic manipulations. In contrast, other dihalopyrimidines like 2,5-dibromopyrimidine often yield mixtures of products, and substrates like 5-bromo-2-chloropyrimidine, while useful, may require more specialized conditions to achieve high selectivity. The strategic use of this compound provides a reliable and efficient pathway for the synthesis of complex, highly substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science.[24][25][26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 19. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 21. joss.tcnj.edu [joss.tcnj.edu]
- 22. ias.ac.in [ias.ac.in]
- 23. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. [PDF] Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Cross-Coupling Reagents: Alternatives to 2-Bromo-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the pyrimidine scaffold remains a cornerstone, featuring prominently in a vast array of pharmaceuticals and functional materials. The strategic functionalization of this privileged heterocycle via cross-coupling reactions is therefore of paramount importance. 2-Bromo-5-iodopyrimidine has long served as a versatile building block, offering two distinct handles for sequential, site-selective modifications. However, the ever-present drive for improved efficiency, cost-effectiveness, and broader functional group tolerance necessitates a critical evaluation of alternative reagents.
This guide provides an in-depth, objective comparison of viable alternatives to this compound for palladium-catalyzed cross-coupling reactions. We will delve into the reactivity, selectivity, and practical considerations of these alternatives, supported by experimental data and detailed protocols to empower researchers in designing robust and efficient synthetic strategies.
The Benchmark: Understanding the Reactivity of this compound
The utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the C-I bond significantly more reactive. This allows for selective coupling at the 5-position, leaving the C-Br bond at the 2-position available for subsequent transformations.
Key Alternative Reagents: A Comparative Analysis
Several classes of reagents have emerged as effective alternatives to this compound, each with its own set of advantages and disadvantages. These include other dihalopyrimidines, pyrimidine sulfonates (triflates and tosylates), and a paradigm shift towards using pyrimidine-based organometallic reagents.
Dihalopyrimidines: A Cost-Effective and Readily Available Option
Commercially available dichloropyrimidines, such as 2,5-dichloropyrimidine and 2,4-dichloropyrimidine, represent a more economical choice. However, the lower reactivity of the C-Cl bond compared to C-Br and C-I necessitates more forcing reaction conditions, often requiring more sophisticated and reactive catalyst systems.
Site-Selectivity in Dichloropyrimidines:
A key challenge and opportunity with dihalopyrimidines is controlling the site of the initial cross-coupling reaction.
-
2,5-Dichloropyrimidine: The inherent electronic properties of the pyrimidine ring might suggest a preference for reaction at the 2-position. However, recent studies have demonstrated that ligand choice and reaction conditions can be tuned to achieve selectivity for either the C2 or C5 position. For instance, ligand-free "Jeffery" conditions have been shown to favor C5-selective Suzuki couplings.[1]
-
2,4-Dichloropyrimidine: Conventionally, cross-coupling and nucleophilic aromatic substitution reactions on 2,4-dihalopyrimidines favor reaction at the C4 position due to its higher electrophilicity.[2] However, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to invert this selectivity, enabling C2-selective C-S coupling.[3][4] This catalyst-controlled selectivity opens up new avenues for synthetic design.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-iodopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | ~90 | General knowledge |
| 2,5-Dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 (C5-selective) | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 95 (C4-selective) | [5] |
Pyrimidine Sulfonates: Enhancing Reactivity
Pyrimidine triflates (-OTf) and tosylates (-OTs) serve as excellent alternatives to halides, particularly when the corresponding hydroxypyrimidine is a more accessible precursor. The triflate group is a highly effective leaving group, often exhibiting reactivity comparable to or even exceeding that of an iodide.
The reactivity of sulfonic esters in Suzuki-Miyaura cross-coupling reactions has been studied, with electron-rich aryl boronic acids showing higher yields with triflates, while electron-poor aryl boronic acids react faster with nonaflates. This highlights the tunable nature of these reagents based on the electronic demands of the coupling partner.
Pyrimidine-based Organoboron Reagents: Inverting the Polarity
Instead of using an electrophilic pyrimidine, an alternative strategy is to employ a nucleophilic pyrimidine species, such as a pyrimidine boronic acid or its ester derivatives (e.g., pinacol esters).[6][7][8] This approach, often referred to as a "reverse" Suzuki-Miyaura coupling, opens up a different synthetic disconnection and can be advantageous when the desired aryl or vinyl halide partner is more readily available. The stability and reactivity of pyrimidine boronic acids can be influenced by the position of the boronic acid group on the ring.[8]
Mechanistic Insights: The "Why" Behind Reactivity and Selectivity
The choice of leaving group and its position on the pyrimidine ring profoundly impacts the kinetics and mechanism of the cross-coupling reaction, primarily by influencing the initial oxidative addition step.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The energy barrier for oxidative addition is influenced by the C-X bond strength (I < Br < OTf ≈ Cl) and the electronic nature of the pyrimidine ring. The electron-deficient character of the pyrimidine ring generally makes halopyrimidines more reactive than their corresponding benzene analogs.[9]
The site-selectivity in dihalopyrimidines is a delicate interplay of electronic and steric factors. For instance, in 2,4-dichloropyrimidine, the C4 position is electronically more activated. However, a sterically bulky ligand can preferentially block coordination of the palladium catalyst at the C4 position, leading to a reversal of selectivity towards the C2 position. Computational studies have been instrumental in rationalizing these selectivity trends.[10]
Experimental Protocols: A Guide to Practical Application
To ensure the trustworthiness and reproducibility of these methods, detailed experimental protocols are essential.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)
This protocol is adapted from a procedure optimized for high yields and short reaction times.[5]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/H₂O (2:1 mixture)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.005 mmol).
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 2-Chloropyrimidine
This general protocol is suitable for the amination of less reactive chloro-heterocycles.[11][12]
Materials:
-
2-Chloropyrimidine derivative
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the 2-chloropyrimidine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling of a 5-Iodopyrimidine
This protocol is a general procedure for the coupling of terminal alkynes with iodopyrimidines.[13]
Materials:
-
5-Iodopyrimidine derivative
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 5-iodopyrimidine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous solvent (THF or DMF) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: A general experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
While this compound remains a valuable and reliable reagent, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. Dichloropyrimidines offer a cost-effective entry point, with the added advantage of tunable site-selectivity through careful ligand selection. Pyrimidine sulfonates provide a highly reactive alternative, particularly when the corresponding hydroxypyrimidines are readily accessible. The use of pyrimidine-based organoboron reagents represents a strategic shift that can simplify synthetic routes in certain contexts.
The future of pyrimidine functionalization will likely involve the development of even more sophisticated catalyst systems that can activate traditionally unreactive C-Cl and even C-F bonds under mild conditions. Furthermore, the continued exploration of C-H activation strategies may one day obviate the need for pre-functionalized pyrimidine starting materials altogether, representing a more atom-economical and sustainable approach to the synthesis of these vital heterocyclic compounds.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Mechanistic Strategies in 2-Bromo-5-iodopyrimidine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-5-iodopyrimidine
In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are privileged structures, forming the core of numerous therapeutic agents. The strategic functionalization of these heterocycles is paramount to modulating biological activity. This compound stands out as a particularly valuable building block. Its dihalogenated nature, featuring two distinct halogens, offers a powerful platform for sequential and site-selective cross-coupling reactions. This guide provides a comparative mechanistic investigation into the most common palladium-catalyzed cross-coupling reactions for this substrate, offering field-proven insights to inform your synthetic strategy.
Pillar 1: The Principle of Chemoselective Functionalization
The ability to selectively modify one position of this compound while leaving the other untouched is the cornerstone of its synthetic utility. This regioselectivity is governed by the fundamental principles of organometallic chemistry, specifically the oxidative addition step in palladium-catalyzed cycles.[1]
The reactivity of carbon-halogen bonds towards a Pd(0) catalyst follows a well-established trend: C-I > C-Br > C-Cl .[2][3] The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, resulting in a significantly lower activation energy barrier for oxidative addition.[1] Consequently, by applying carefully controlled, mild reaction conditions, we can achieve highly selective coupling at the C-5 iodo-position, preserving the C-2 bromo-position for subsequent, more forcing transformations. This hierarchical reactivity allows for a divergent approach to complex pyrimidine derivatives from a single, common intermediate.
Caption: Logical workflow for selective C-I bond functionalization.
Pillar 2: A Comparative Guide to Key Cross-Coupling Methodologies
We will now compare three indispensable palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the selective functionalization of the C-5 position.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for constructing carbon-carbon bonds, owing to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[4][5]
Mechanistic Rationale: The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The initial, selective oxidative addition of the C-I bond to the Pd(0) catalyst is the selectivity-determining step.[5] Transmetalation with the organoboron species, activated by a base, follows, and the cycle concludes with reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance Data:
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Causality & Insights |
| Pd(PPh₃)₄ (3-5) | K₂CO₃ (2) | Dioxane/H₂O | 80-90 | 4-12 | 85-95 | The "workhorse" system; reliable and broadly applicable. Water is crucial for the transmetalation step.[1][8] |
| PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O | 90-100 | 6-16 | 80-90 | Dppf is a robust ligand, often providing higher stability and turnover numbers, especially for challenging substrates.[1] |
| Pd(OAc)₂ / SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 80-100 | 4-8 | 90-98 | Buchwald's biarylphosphine ligands (like SPhos) are highly active, allowing for lower catalyst loadings and faster reactions.[3] |
Self-Validating Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as Pd(0) species are oxygen-sensitive.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[1]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe. The solvent must be degassed to remove dissolved oxygen.[1]
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing direct access to internal alkynes, which are valuable precursors in organic synthesis.[9][10]
Mechanistic Rationale: The reaction is unique in that it typically employs a dual catalytic system.[11] The palladium cycle mirrors that of other cross-couplings. The crucial difference is the copper co-catalyst, which activates the terminal alkyne.[10] The amine base deprotonates the alkyne, which then forms a copper(I) acetylide.[12] This species undergoes transmetalation with the arylpalladium(II) complex, followed by reductive elimination.[11]
Caption: Dual catalytic cycles of the Sonogashira reaction.
Comparative Performance Data:
| Catalyst System (mol%) | Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Approx. Yield (%) | Causality & Insights |
| PdCl₂(PPh₃)₂ (2-5) | CuI (2-5) | Et₃N (3) | THF or DMF | RT - 60 | 85-95 | The classic, highly effective system. Triethylamine often serves as both the base and a solvent.[1] |
| Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine (7) | THF | RT | 80-90 | Using a stronger, bulkier amine base can sometimes accelerate the reaction at room temperature.[13] |
Self-Validating Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (CuI, 3 mol%).[3]
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv). Stir for 5 minutes.[3]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. The reaction is often complete within 1-6 hours.
-
Monitoring: Track the consumption of the aryl iodide using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.[13]
-
Purification: Wash the filtrate sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.[13]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation that avoids the harsh conditions of classical methods.[14][15]
Mechanistic Rationale: The cycle is initiated by the selective oxidative addition of the C-I bond to a Pd(0) complex, which is typically supported by bulky, electron-rich phosphine ligands.[16] The amine coordinates to the resulting Pd(II) complex, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.[17] Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[14]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance Data:
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Approx. Yield (%) | Causality & Insights |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 80-110 | 90-99 | XPhos is a highly effective, bulky electron-rich ligand that promotes both oxidative addition and reductive elimination. NaOtBu is a strong, non-nucleophilic base essential for the deprotonation step.[2] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 85-95 | BINAP was one of the first-generation bidentate ligands that expanded the reaction's scope to primary amines.[14] |
| BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ (1.4) | t-BuOH | 100 | 88-97 | Pre-formed catalyst/ligand systems (G4 precatalysts) offer improved stability and reproducibility. K₃PO₄ is a milder base option for sensitive substrates.[17] |
Self-Validating Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a nitrogen-filled glovebox or in an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).[2]
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.2 equiv).
-
Reaction: Seal the vessel tightly and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Follow the reaction by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.[2]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by flash column chromatography.
Pillar 3: Summary and Strategic Recommendations
The choice of cross-coupling reaction is dictated entirely by the desired molecular transformation. This compound serves as an ideal starting point for divergent synthesis by leveraging the principles discussed.
| Desired Bond Formation | Recommended Reaction | Key Strengths |
| C(sp²) - C(sp²) or C(sp²) - C(sp³) | Suzuki-Miyaura Coupling | Broad substrate scope, high functional group tolerance, mild conditions. |
| C(sp²) - C(sp) | Sonogashira Coupling | Direct and efficient route to internal alkynes. |
| C(sp²) - N | Buchwald-Hartwig Amination | Premier method for forming C-N bonds with a wide range of amines. |
By first performing a selective coupling at the C-5 iodo-position under mild conditions, the C-2 bromo-position is preserved. This allows for a second, distinct cross-coupling reaction to be performed under more forcing conditions, providing a powerful and efficient route to complex, di-substituted pyrimidine derivatives. This stepwise approach maximizes molecular diversity from a single, readily available starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. name-reaction.com [name-reaction.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Suzuki and Sonogashira Couplings of 2-Bromo-5-iodopyrimidine for Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine core, in particular, is a privileged structure found in numerous therapeutic agents. Among the various building blocks available, 2-bromo-5-iodopyrimidine stands out as a highly versatile intermediate, offering two distinct and orthogonally reactive handles for carbon-carbon bond formation. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a stepwise and controlled elaboration of the pyrimidine ring, paving the way for the synthesis of complex molecular architectures.
This guide provides an in-depth comparison of two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit—the Suzuki-Miyaura and Sonogashira reactions—as applied to this compound. We will delve into the mechanistic underpinnings that govern the selectivity of these reactions, present and analyze experimental yield data, and provide field-proven protocols to empower you to make informed decisions in your synthetic campaigns.
The Principle of Selective Reactivity
The successful application of this compound in sequential cross-coupling strategies hinges on the well-established difference in reactivity of carbon-halogen bonds towards palladium(0) catalysts. The oxidative addition step, which is often rate-determining in the catalytic cycle, proceeds much more readily for C-I bonds than for C-Br bonds. This follows the general reactivity trend: C–I > C–Br > C–Cl.[1] This inherent difference in bond lability is the key that unlocks the ability to selectively functionalize the C5 position (bearing the iodo group) under milder conditions, while leaving the more robust C-Br bond at the C2 position untouched for subsequent transformations under more forcing conditions.
Caption: Sequential functionalization of this compound.
Sonogashira Coupling at the C5 Position: Introducing Alkynyl Moieties
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is an exceptionally efficient method for forging C(sp²)-C(sp) bonds.[2][3] This reaction typically employs a copper(I) co-catalyst, although copper-free variants have been developed.[2] Given the high reactivity of the C-I bond, the Sonogashira coupling can be performed with high selectivity at the C5 position of this compound.
The choice of catalyst, ligand, base, and solvent are all critical parameters that can be tuned to optimize yields and minimize side reactions, such as the unwanted homocoupling of the terminal alkyne (Glaser coupling). For heteroaryl halides, standard catalyst systems like PdCl₂(PPh₃)₂/CuI with an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in solvents like THF or DMF often provide excellent results.[4]
Suzuki-Miyaura Coupling at the C5 Position: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is arguably one of the most versatile and widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds, linking an organohalide with an organoboron species, typically a boronic acid or its ester.[5][6] The reaction is renowned for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.
Similar to the Sonogashira reaction, the Suzuki coupling can be directed with high selectivity to the C5 position of this compound. Catalyst systems such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand, in combination with a base like K₂CO₃, K₃PO₄, or Cs₂CO₃, are commonly employed.[4][5] The choice of solvent, often a mixture of an organic solvent like dioxane or toluene with water, is also crucial for the efficiency of the transmetalation step.[5]
Comparative Yields: A Data-Driven Analysis
While both reactions are highly effective for the selective functionalization of the C5-iodo position, the choice between them often depends on the specific coupling partners and the desired final product. The following tables provide representative experimental data for both Sonogashira and Suzuki couplings on substrates analogous to this compound, demonstrating the high yields achievable for selective C-I bond functionalization.
Table 1: Representative Yields for Selective Sonogashira Coupling at the C-I Position of Dihalopyridines/Pyrimidines
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | DMF | 60 | 6 | 85-95 | [2][4] |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | [2] |
| Pd(P(t-Bu)₃)₂ (Copper-free) | K₂CO₃ | Toluene | 100 | 10 | 85-94 | [2] |
Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.
Table 2: Representative Yields for Selective Suzuki-Miyaura Coupling at the C-I Position of Dihalopyridines/Pyrimidines
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [1][2] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | [2] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [2] |
Data is representative and based on reactions with various arylboronic acids on similar polyhalogenated pyridine substrates. Actual yields will vary.[1]
From the representative data, it is evident that both Sonogashira and Suzuki couplings can achieve high to excellent yields for the selective functionalization of the more reactive C-I bond. The choice of more advanced catalyst systems, often involving bulky, electron-rich phosphine ligands like XPhos or SPhos, can lead to higher yields and shorter reaction times, particularly for more challenging substrates.[2]
Experimental Protocols
The following are generalized, representative protocols for performing selective Sonogashira and Suzuki-Miyaura couplings at the C5 position of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Selective Sonogashira Coupling at the C5-Position
Caption: General workflow for a selective Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (3-10 mol%)
-
Triethylamine [Et₃N] (2.0-3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the degassed solvent (THF or DMF) followed by the amine base (Et₃N) via syringe.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Stir the reaction at the desired temperature (typically ranging from room temperature to 60°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-bromo-5-alkynylpyrimidine.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Position
Caption: General workflow for a selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate [K₂CO₃] (2.0-3.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base (K₂CO₃).
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the 2-bromo-5-arylpyrimidine.
Conclusion and Outlook
Both the Suzuki-Miyaura and Sonogashira reactions are exceptionally powerful and reliable methods for the selective functionalization of the C5-iodo position of this compound. The choice between them is dictated by the desired substituent—an aryl or vinyl group via Suzuki, or an alkynyl group via Sonogashira. Both transformations can proceed in high to excellent yields, underscoring the value of this compound as a key building block for creating molecular diversity.
By first employing these selective couplings under mild conditions, the C2-bromo position remains available for a second, distinct cross-coupling reaction under more forcing conditions. This sequential approach enables the synthesis of a vast array of 2,5-disubstituted pyrimidines, providing a robust and flexible platform for the development of novel therapeutic agents and other advanced materials. The judicious selection of catalysts, ligands, and reaction conditions, as outlined in this guide, is paramount to achieving optimal yields and selectivities in these critical synthetic transformations.
References
A Comparative Guide to the Structural Confirmation of 2-Bromo-5-iodopyrimidine using Mass Spectrometry
In the precise and demanding fields of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational requirement. For complex heterocyclic compounds such as 2-bromo-5-iodopyrimidine, a valuable building block in drug discovery, this process necessitates a robust analytical strategy. This guide provides an in-depth exploration of mass spectrometry as a primary tool for the structural confirmation of this product, offering a comparative analysis with other instrumental methods and the experimental data to support it.
The Analytical Imperative: Confirming Halogenated Heterocycles
The presence of two different halogens, bromine and iodine, on a pyrimidine ring presents a distinct analytical challenge. The objective is not merely to determine the molecular weight but to definitively confirm the presence of both halogens and their specific locations on the heterocyclic core. While a suite of analytical techniques is available, mass spectrometry often serves as the first and most direct line of evidence due to its high sensitivity and the unique isotopic properties of the halogens .
Mass Spectrometry: A Definitive First Pass
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, its power lies in the unambiguous "fingerprint" generated by the natural isotopic abundances of bromine and iodine.
The Isotopic Signature: Nature's Built-in Confirmation
A key advantage of mass spectrometry in analyzing halogenated compounds is the distinctive isotopic patterns they produce, which serves as a self-validating feature.
-
Bromine (Br) exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in any bromine-containing ion appearing as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units.
-
Iodine (I) is monoisotopic, consisting of only the ¹²⁷I isotope.
The combination of one bromine and one iodine atom in this compound (C₄H₂BrIN₂) produces a highly predictable molecular ion (M⁺) pattern. The expected molecular ion will appear as a doublet with a near 1:1 intensity ratio at m/z values corresponding to the molecules containing ⁷⁹Br and ⁸¹Br. This provides immediate and trustworthy confirmation of the presence of a single bromine atom, while the overall mass confirms the incorporation of the iodine atom.
| Isotope Combination | Exact Mass (Da) | Nominal Mass (m/z) | Expected Relative Abundance |
| C₄H₂⁷⁹BrIN₂ | 283.84461 | 284 | ~50.5% |
| C₄H₂⁸¹BrIN₂ | 285.84256 | 286 | ~49.5% |
Data sourced from PubChem CID 22507583[1]
Experimental Protocol: GC-MS for Unambiguous Identification
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective analytical method.
1. Sample Preparation:
- Accurately weigh and dissolve approximately 1 mg of the synthesized this compound product in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Ensure complete dissolution by vortexing the sample.
2. GC-MS System and Conditions:
- System: A standard GC-MS system, for example, an Agilent GC coupled to a quadrupole mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte.
- Inlet: Set to 250°C with a split injection (e.g., 50:1 split ratio) to handle the concentrated sample.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: Increase at 20°C/min to 280°C.
- Final hold: 5 minutes at 280°C to ensure elution of the compound.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
- Ionization: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that are crucial for structural elucidation.
- Mass Range: Scan from m/z 50 to 400 to encompass the molecular ion and all expected fragments.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Interpretation:
Molecular Ion (M⁺): The primary indicator of a successful synthesis is the observation of the characteristic doublet at m/z 284 and 286 with a roughly 1:1 intensity ratio.
Fragmentation Pattern: The high energy of electron ionization induces fragmentation of the molecular ion. Analyzing these fragments provides further structural confirmation.
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Decoding the Fragmentation Pattern
Under electron ionization, the this compound molecular ion will break apart in a predictable manner, offering deeper structural insight. The weakest bond, typically the Carbon-Iodine bond, is expected to cleave readily.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
A Comparative Perspective: Mass Spectrometry vs. Other Techniques
While mass spectrometry provides excellent initial confirmation, a comprehensive structural elucidation often relies on a combination of techniques. The following table compares the strengths and weaknesses of MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography for the analysis of this compound.
| Feature | Mass Spectrometry (GC-MS) | NMR Spectroscopy (¹H & ¹³C) | X-ray Crystallography |
| Primary Information | Molecular weight and elemental composition (from isotopic patterns). | Connectivity and chemical environment of atoms. | Absolute three-dimensional molecular structure. |
| Sample Requirements | Microgram to nanogram quantities. | Milligram quantities of pure sample. | A high-quality single crystal. |
| Speed | Fast (minutes per sample). | Moderate (minutes to hours per sample). | Slow (days to weeks). |
| Confirmation of Halogens | Definitive confirmation of presence and number via isotopic patterns. | Indirectly inferred from chemical shifts and coupling patterns. | Definitive identification and location of atoms. |
| Isomer Differentiation | Can be challenging for positional isomers with similar fragmentation. | Excellent for distinguishing between isomers. | The definitive "gold standard" for isomer differentiation. |
| Key Advantage | Unmatched sensitivity and direct halogen confirmation. | Provides detailed information on the molecular skeleton. | Provides an unambiguous solid-state structure. |
| Main Limitation | Does not directly provide information on atom connectivity. | Lower sensitivity than MS. | The difficulty of growing a suitable crystal. |
The Power of a Multi-faceted Approach
For the structural confirmation of this compound, mass spectrometry is an indispensable tool. It offers rapid and highly sensitive confirmation of the molecular weight and, crucially, the presence of both bromine and iodine through their characteristic isotopic signatures. The observation of the M⁺ doublet at m/z 284/286 provides strong, actionable evidence of a successful synthesis.
However, to definitively establish the regiochemistry—that is, to prove the 2- and 5- substitution pattern—the data should be corroborated with NMR spectroscopy. ¹H and ¹³C NMR will reveal the precise connectivity of the atoms in the molecule. While X-ray crystallography would provide the ultimate, unambiguous structural proof, the significant hurdle of producing diffraction-quality crystals means it is often reserved for when absolute stereochemical assignment is required.
By leveraging the strengths of each of these techniques, researchers can build a comprehensive and irrefutable body of evidence to confirm the structure of this compound, ensuring the integrity and reliability of their scientific findings.
References
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-iodopyrimidine by HPLC
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 2-Bromo-5-iodopyrimidine, a key building block in the synthesis of numerous therapeutic agents, is a prime example where stringent purity control is paramount.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this critical intermediate. We will delve into the rationale behind method selection, present comparative experimental data, and provide a robust, validated protocol that ensures trustworthiness and scientific rigor.
The Criticality of Purity for this compound
This compound (C₄H₂BrIN₂) is a halogenated pyrimidine derivative widely employed in medicinal chemistry.[2][3] Its unique structure, featuring both bromine and iodine substituents, allows for selective functionalization through various cross-coupling reactions, making it a versatile precursor in drug discovery.[1] However, the synthesis of this compound can lead to a range of process-related impurities, including starting materials, regioisomers (e.g., 5-bromo-2-iodopyrimidine), and byproducts from incomplete reactions or side reactions.[4][5] These impurities can have a profound impact on the downstream synthetic steps and the impurity profile of the final API, potentially affecting its pharmacological and toxicological properties. Therefore, a highly selective and sensitive analytical method is crucial for the accurate quantification of this compound and the detection of its potential impurities.
Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques
While several analytical techniques can be employed for purity analysis, High-Performance Liquid Chromatography (HPLC) remains the gold standard for non-volatile and thermally stable compounds like this compound.[6] Let's compare its performance against other common methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] | Similar to HPLC but utilizes smaller particle size columns for higher resolution and faster analysis.[6] |
| Applicability to this compound | Excellent for this non-volatile, thermally stable compound. | Limited applicability due to the compound's low volatility. Primarily useful for volatile impurities and residual solvents.[6] | Highly suitable, offering improved resolution and speed over conventional HPLC.[6] |
| Typical Stationary Phase | C18 Reverse-Phase. | Capillary column with a non-polar or mid-polar stationary phase. | Sub-2 µm particle size C18 columns. |
| Detection | UV-Vis Detector (e.g., 254 nm). | Mass Spectrometer (MS). | UV-Vis or Mass Spectrometer (MS). |
| Key Advantages | Robust, reproducible, and widely available. Excellent for quantification. | High sensitivity and specificity for volatile compounds; provides structural information. | Faster analysis times, higher resolution, and reduced solvent consumption.[6] |
| Key Limitations | Longer analysis times compared to UPLC. | Not suitable for non-volatile compounds. Potential for thermal degradation of labile compounds. | Higher backpressure requires specialized instrumentation. |
For routine quality control and precise quantification of this compound and its non-volatile impurities, a validated HPLC method is the most pragmatic and reliable choice. While UPLC offers enhanced performance, the principles of method development and validation are largely transferable from HPLC.
The Cornerstone of a Reliable Purity Assay: A Validated HPLC-UV Method
The development of a robust HPLC method hinges on a systematic approach to optimizing separation parameters and is validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9]
Experimental Workflow for HPLC Analysis
The logical flow of our HPLC analysis is designed to ensure systematic and reproducible results, from initial sample handling to the final purity assessment.
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
This protocol is designed for the quantitative purity assessment of synthesized this compound.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column compartment, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation: The Assurance of Trustworthiness
A cornerstone of any reliable analytical method is its validation, which demonstrates its suitability for the intended purpose.[10][11] The validation of this HPLC method adheres to the ICH Q2(R1) guideline, encompassing the following key parameters.[7][8][9]
Logical Flow of Method Validation
The validation process follows a structured and logical progression to ensure all aspects of the method's performance are thoroughly evaluated.
Caption: Logical flow of HPLC method validation based on ICH Q2(R1).
Comparative Performance Data
The following table summarizes the expected performance data from the validated HPLC method compared to a hypothetical UPLC method, illustrating the trade-offs between the two techniques.
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Baseline resolution of the main peak from known impurities. | Enhanced resolution and peak capacity. | The method should be able to unequivocally assess the analyte in the presence of impurities.[10][11] |
| Linearity (r²) | > 0.999 | > 0.999 | Correlation coefficient (r²) should be close to 1. |
| Range | 50% - 150% of the target concentration. | 50% - 150% of the target concentration. | The range should cover the expected concentrations of the analyte. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | The closeness of the test results to the true value. |
| Precision (RSD) | < 2.0% | < 1.0% | The degree of scatter between a series of measurements.[10] |
| LOD | ~0.01% | ~0.005% | The lowest amount of analyte that can be detected. |
| LOQ | ~0.03% | ~0.015% | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Insensitive to minor changes in flow rate and temperature. | More sensitive to system parameters due to higher pressures. | The method's capacity to remain unaffected by small, deliberate variations in method parameters. |
| Analysis Time | ~30 minutes | ~10 minutes | N/A |
Conclusion: A Strategy for Comprehensive Purity Assessment
For the routine and reliable purity assessment of synthesized this compound, the validated HPLC-UV method presented herein offers a robust, accurate, and precise solution. It provides the necessary sensitivity and selectivity to quantify the main component and detect critical process-related impurities.
While UPLC presents a faster and higher-resolution alternative, the foundational principles of this HPLC method are directly applicable. For a comprehensive impurity profile, particularly for identifying unknown volatile impurities or confirming the identity of known ones, complementary analysis by GC-MS can be invaluable. Ultimately, a multi-faceted analytical approach, grounded in a well-validated primary method like the one detailed in this guide, is the most effective strategy for ensuring the quality and consistency of this compound in a drug development setting.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ijssst.info [ijssst.info]
- 5. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Safe Handling of 2-Bromo-5-iodopyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 2-Bromo-5-iodopyrimidine are paramount for both personal safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of this and structurally similar halogenated pyrimidines.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous materials. The primary risks include acute toxicity if swallowed or in contact with skin, serious eye damage, and skin irritation.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or toxic effects.[5][6] Gloves should be inspected before use and removed using the proper technique to avoid contaminating the skin.[3] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. A NIOSH-approved respirator may be necessary for spills or inadequate ventilation. | Halogenated compounds can be harmful if inhaled, causing respiratory irritation.[2] Engineering controls like a fume hood are the primary line of defense.[6] For situations with a potential for aerosolization outside of a fume hood, respiratory protection is required.[7] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk. All handling of this solid compound should be conducted in a well-ventilated chemical fume hood.[3]
Preparation:
-
Review Safety Data Sheets: Before beginning work, thoroughly review the SDS for structurally similar compounds like 2-Bromo-5-iodopyridine and 5-Bromo-2-iodopyrimidine.[1]
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the workspace is clean and free of clutter. Place all necessary equipment and reagents within the fume hood.
Handling:
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust.
-
Use a spatula or other appropriate tool for transfers. Avoid creating dust.
-
-
Dissolving:
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is appropriately sized to prevent spills.
-
Post-Handling:
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Clean any contaminated equipment thoroughly.
-
-
Glove Removal:
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[3]
-
-
Hand Washing:
-
Wash hands thoroughly with soap and water after completing the work and removing gloves.[3]
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[6]
-
Waste Segregation:
-
Solid Waste: Place any unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, bench paper) into a designated, sealable, and clearly labeled "Halogenated Organic Solid Waste" container.[6]
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container.[6]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3]
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
-
Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. 2-溴-5-碘吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-5-iodopyridine | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
